molecular formula C23H37NO10 B606521 Cbz-NH-PEG6-C2-acid CAS No. 1334177-80-8

Cbz-NH-PEG6-C2-acid

カタログ番号: B606521
CAS番号: 1334177-80-8
分子量: 487.5 g/mol
InChIキー: QWAOJWRYJPALAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cbz-N-amido-PEG6-acid is a heterobifunctional reagent designed as a versatile molecular scaffold for advanced bioconjugation and supramolecular construction. This compound features a terminal carboxylic acid that can be activated with common agents such as EDC or DCC to form a stable amide bond with primary amines on peptides, proteins, or other molecules of interest . The orthogonal Cbz (benzyl carbamate) protecting group on the amine terminus is stable under both acidic and basic conditions, allowing for selective deprotection that is compatible with a wide range of synthetic procedures. The Cbz group can be cleanly removed using catalytic hydrogenation with palladium on carbon, providing a free amine for subsequent coupling reactions . The integrated hexaethylene glycol (PEG6) spacer is the core of the compound's research value. This hydrophilic linker significantly enhances the aqueous solubility of conjugated molecules, which is critical for working with biological systems . By increasing the distance between connected functional groups, the PEG spacer improves bioavailability and reduces steric hindrance, which can be essential for maintaining the biological activity of conjugated peptides, enzymes, or other active pharmaceutical ingredients . Researchers utilize Cbz-N-amido-PEG6-acid in various applications, including the synthesis of peptide-PEG conjugates, the modification of lysine side chains, and the construction of complex molecular architectures for drug delivery and imaging agent development . Its predictable and discrete structure makes it particularly valuable for creating well-defined conjugates in solution-phase synthesis.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOJWRYJPALAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149915
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-80-8
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-NH-PEG6-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Cbz-NH-PEG6-C2-acid, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides representative experimental protocols for its characterization, and illustrates its role in relevant biochemical pathways.

Core Chemical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. It features a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other, separated by a six-unit PEG chain. This structure provides a hydrophilic spacer, crucial for modulating the solubility and pharmacokinetic properties of the molecules it connects.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, compiled from various chemical supplier technical data sheets.

PropertyValueSource
CAS Number 1334177-80-8[1][2]
Molecular Formula C₂₃H₃₇NO₁₀[1][2]
Molecular Weight 487.54 g/mol [2]
Purity Typically >95% or >98%[2]
Appearance Colorless to light yellow liquid or semi-solid
IUPAC Name 3-oxo-1-phenyl-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oic acid[3]
Solubility and Stability
PropertyDescriptionSource
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylacetamide (DMAC), and Methylene chloride.[2][4]
Storage (Pure Form) Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years).[5]
Storage (In Solvent) When dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[5]
Stability The Cbz protecting group is stable under mildly acidic and basic conditions. It is typically removed by hydrogenolysis. The PEG backbone is generally stable but can be susceptible to oxidation over long periods or in the presence of oxidizing agents.[4]

Role in PROTAC Drug Development

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker's length, flexibility, and hydrophilicity, provided by the PEG chain, are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[6]

The diagram below illustrates the general mechanism of PROTACs, where this compound would function as the "Linker" component after conjugation to the respective ligands.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Objective: To verify the presence of the Cbz group, the PEG chain, and the terminal carboxylic acid.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected Results:

    • ¹H NMR:

      • A multiplet in the range of δ 7.3-7.4 ppm corresponding to the aromatic protons of the Cbz group.[7]

      • A singlet around δ 5.1 ppm for the benzylic protons (CH₂) of the Cbz group.[7]

      • A complex series of peaks, typically a broad singlet or multiplet, around δ 3.6 ppm for the repeating ethylene glycol units of the PEG chain.

      • Signals corresponding to the methylene groups adjacent to the amide and ether linkages.

      • A broad singlet for the carboxylic acid proton (highly dependent on solvent and concentration).

    • ¹³C NMR:

      • Peaks in the aromatic region (around 127-136 ppm) for the Cbz group.

      • A peak around 67 ppm for the benzylic carbon of the Cbz group.

      • A characteristic peak for the PEG backbone around 70 ppm.

      • A peak for the carbonyl carbon of the carbamate (~156 ppm) and the carboxylic acid (~170 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

  • Objective: To determine the percentage purity of this compound.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm (for the Cbz group).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Objective: To verify the molecular weight of this compound.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Expected Results: The spectrum should show a prominent ion corresponding to the molecular weight of the compound. For example, in positive ion mode, an ion at m/z 488.55 [M+H]⁺ or 510.53 [M+Na]⁺ would be expected. High-resolution mass spectrometry can be used to confirm the elemental composition.

Synthetic Workflow and Quality Control

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and purification of a PROTAC molecule utilizing this linker.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound step1 Step 1: First Coupling Reaction (e.g., Amide bond formation with POI Ligand) start->step1 qc1 QC 1: Reaction Monitoring (TLC, LC-MS) step1->qc1 purify1 Purification 1 (e.g., Column Chromatography) qc1->purify1 intermediate Intermediate: POI-Linker(Cbz)-NH-PEG6-COOH purify1->intermediate step2 Step 2: Cbz Deprotection (e.g., Hydrogenolysis) intermediate->step2 qc2 QC 2: Deprotection Check (TLC, LC-MS) step2->qc2 intermediate2 Intermediate: POI-Linker-NH2-PEG6-COOH qc2->intermediate2 step3 Step 3: Second Coupling Reaction (with E3 Ligase Ligand) intermediate2->step3 qc3 QC 3: Final Product Check (LC-MS) step3->qc3 final_purify Final Purification (Preparative HPLC) qc3->final_purify final_product Final PROTAC Molecule final_purify->final_product charac Characterization (NMR, HRMS, HPLC) final_product->charac

References

An In-Depth Technical Guide to Cbz-NH-PEG6-C2-acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG6-C2-acid, also known as Carbobenzyloxy-amino-PEG6-propionic acid, is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. It belongs to the class of Polyethylene Glycol (PEG)-based linkers, which are integral in the design of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2]

The structure of this compound incorporates three key functional components:

  • A Carbobenzyloxy (Cbz) group, which serves as a stable protecting group for the terminal amine.[][4][5] This allows for selective reactions at the other end of the molecule.

  • A hexaethylene glycol (PEG6) chain, which acts as a flexible, hydrophilic spacer. The PEG moiety enhances the solubility and bioavailability of the final conjugate, mitigates aggregation, and can optimize pharmacokinetic properties.[6][7][8]

  • A terminal propionic acid (C2-acid) moiety, which provides a carboxylic acid functional group for covalent attachment to other molecules, typically via amide bond formation.[9]

Primarily, this linker is employed in the modular synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce selective degradation of the target protein.[1][10]

Chemical Structure and Properties

The molecular structure of this compound is defined by its Cbz-protected amine, a six-unit ethylene glycol spacer, and a terminal propionic acid group.

Chemical Structure:

Data Presentation: Physicochemical Properties

All relevant quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 3-(2-(2-(2-(2-(2-(2-(Benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid
Synonyms Cbz-N-amido-PEG6-acid, Cbz-NH-PEG6-COOH[11][12]
CAS Number 1334177-80-8[2][13]
Molecular Formula C₂₃H₃₇NO₁₀[13]
Molecular Weight 487.54 g/mol [1][13]
Typical Purity ≥95% - ≥98%[13][14]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM. A similar, shorter linker (Cbz-NH-PEG1-CH2COOH) is soluble in DMSO at 100 mg/mL.[10]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2]

Synthesis Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers developing novel linkers or scaling up production. A reliable and straightforward synthetic route involves the protection of a commercially available amino-PEG-acid precursor.

Proposed Synthetic Pathway

The most common method is the N-protection of the free amine of H₂N-PEG6-CH₂CH₂-COOH using benzyl chloroformate (Cbz-Cl) under basic conditions.

G SM H₂N-PEG6-CH₂CH₂-COOH (Amino-PEG6-propionic acid) product Cbz-NH-PEG6-CH₂CH₂-COOH SM->product Cbz Protection reagents 1. Benzyl Chloroformate (Cbz-Cl) 2. Base (e.g., NaHCO₃, TEA) 3. Solvent (e.g., Dioxane/H₂O) reagents->SM

Caption: Synthetic workflow for Cbz-protection of an amino-PEG-acid.

Experimental Protocol: Cbz Protection of Amino-PEG6-propionic acid

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Amino-PEG6-propionic acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃, 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolution: Dissolve Amino-PEG6-propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) to the solution and stir until fully dissolved.

  • Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature remains between 0-5°C.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, wash the mixture with diethyl ether (2x volume) to remove excess Cbz-Cl and other nonpolar impurities.

    • Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl.

    • Extract the product from the acidified aqueous layer using ethyl acetate (3x volume).

    • Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes to afford the pure this compound.

Application in PROTAC Design

This compound is a quintessential "enabling" molecule for the construction of PROTACs. Its bifunctional nature allows for the sequential and controlled conjugation of the two critical ligands.

Logical Relationship in PROTAC Assembly:

  • The carboxylic acid terminus is typically activated (e.g., as an NHS ester) and reacted with an amine-containing "warhead" or target protein ligand.[15][16]

  • The Cbz-protected amine remains inert during the first coupling step.

  • Following the first conjugation, the Cbz group is removed, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), to reveal the free amine.[4]

  • This newly exposed amine is then coupled to the carboxylic acid moiety of the E3 ligase ligand, completing the PROTAC assembly.

G cluster_linker This compound Cbz Cbz-NH– PEG –PEG6– E3_Ligand E3 Ligase Ligand Cbz->E3_Ligand 2. Deprotection 3. Amide Coupling PROTAC Final PROTAC Molecule Cbz->PROTAC Acid –C2-COOH Acid->PROTAC Warhead Target Protein Ligand (Warhead) Warhead->Acid 1. Amide Coupling

Caption: Logical workflow of PROTAC synthesis using the bifunctional linker.

References

The Strategic Role of PEG6 in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a component that profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have emerged as a versatile and widely utilized motif. This technical guide provides a comprehensive exploration of the role of a specific PEG linker, hexaethylene glycol (PEG6), in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Multifaceted Role of the PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; its length, composition, and attachment points are critical determinants of the PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and proteasomal degradation.[1]

PEG6 Linkers: A Balance of Flexibility and Physicochemical Properties

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of flexibility and hydrophilicity.[2] This makes them particularly attractive for PROTAC design, as they can enhance the solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.[3] The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.

A PEG6 linker, with its six ethylene glycol units, provides a significant degree of conformational freedom, which can be advantageous in spanning the distance between the POI and the E3 ligase. However, the optimal linker length is highly dependent on the specific POI-E3 ligase pair, and both shorter and longer linkers can lead to reduced degradation efficiency due to steric hindrance or unproductive binding modes, respectively.[4][5]

Quantitative Data on PROTAC Performance with Varying Linker Lengths

The optimization of linker length is a critical step in PROTAC design. Systematic variation of the number of PEG units allows for a fine-tuning of the distance between the warhead and the E3 ligase ligand to achieve maximal degradation potency. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [4]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

This data highlights that for ERα degradation, a 16-atom linker provided the optimal length, demonstrating superior degradation and cell growth inhibition.[4]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

In the case of TBK1-targeting PROTACs, a 21-atom linker was found to be the most potent, while linkers shorter than 12 atoms were inactive.[4]

Table 3: Degradation Potency of BTK-Targeting PROTACs with a PEG6 Linker [6]

PROTACLinkerDC50 (nM) in Mino cellsDmax (%) in Mino cells
RC-1 PEG6 ~6.6 >90%
NC-1-2.297%
IR-1-<10~90%
IR-2-<10~90%
RC-3-<10~90%

This table includes data for the PEG6-containing PROTAC RC-1, showing its potent degradation of Bruton's tyrosine kinase (BTK). While a direct comparison with a homologous series of PEG linkers is not provided in this specific study, it demonstrates the high efficacy achievable with a PEG6 linker.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. The following sections provide methodologies for the synthesis of a PEG6-containing PROTAC and for key biological assays.

Synthesis of a BTK-Targeting PROTAC with a PEG6 Linker (RC-1 Analogue)

This protocol describes a general strategy for the synthesis of an ibrutinib-based PROTAC targeting BTK, incorporating a PEG6 linker and a pomalidomide ligand for Cereblon (CRBN) E3 ligase recruitment.

Materials:

  • Ibrutinib analogue with a suitable attachment point (e.g., a terminal alkyne)

  • Pomalidomide derivative with a reactive handle (e.g., an azide)

  • HOOC-PEG6-N3 (or other bifunctional PEG6 linker)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for click chemistry (if applicable, e.g., copper(I) catalyst, TBTA)

  • Purification supplies (e.g., HPLC system, columns)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Synthesis of Ligand-Linker Intermediates:

    • Step 1a: Ibrutinib-Linker Intermediate: If not starting with a pre-functionalized ibrutinib, modify the ibrutinib scaffold to introduce a reactive group for linker attachment. For example, an alkyne group can be introduced for subsequent click chemistry.

    • Step 1b: Pomalidomide-Linker Intermediate: React pomalidomide with a bifunctional PEG6 linker, such as HOOC-PEG6-N3, in the presence of a coupling agent like HATU and a base like DIPEA in an anhydrous solvent such as DMF. The reaction progress is monitored by LC-MS. The product, pomalidomide-PEG6-COOH, is then purified by HPLC.

  • Final PROTAC Assembly:

    • Step 2a (Amide Coupling): Couple the carboxylated pomalidomide-PEG6 intermediate with an amine-functionalized ibrutinib analogue using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Step 2b (Click Chemistry): Alternatively, if an alkyne-modified ibrutinib and an azide-functionalized pomalidomide-PEG6 linker are used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Purification and Characterization:

    • Purification: Purify the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Characterization: Confirm the identity and purity of the synthesized PROTAC using liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.[7]

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., Mino or Ramos cells for BTK)

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the design and evaluation of PEG6-containing PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (PEG6 Linker) POI Protein of Interest (e.g., BTK) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Degradation BTK Degradation PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival PROTAC BTK PROTAC (e.g., RC-1 with PEG6) PROTAC->BTK Induces Degradation of

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of intervention by a BTK-targeting PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design 1. Design PROTAC Library (Varying PEG Linkers) Synthesis 2. Chemical Synthesis of PROTACs (e.g., with PEG6) Design->Synthesis Purification 3. Purification (HPLC) Synthesis->Purification Characterization 4. Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment 5. Treat Cells with PROTACs Characterization->Cell_Treatment Western_Blot 6. Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis 7. Determine DC50 & Dmax Western_Blot->Data_Analysis Ternary_Complex 8. Ternary Complex Formation Assays (Optional) Data_Analysis->Ternary_Complex Lead_Selection 9. Select Lead PROTAC Ternary_Complex->Lead_Selection In_Vivo 10. In Vivo Studies Lead_Selection->In_Vivo

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers, including PEG6, offer a valuable tool for optimizing their properties. The flexibility and hydrophilicity of PEG linkers can enhance solubility and facilitate the formation of a productive ternary complex. As the provided data and protocols illustrate, a systematic approach to linker design, including the variation of PEG chain length, is essential for identifying potent and selective protein degraders. The continued exploration of linker space, guided by quantitative biological data and structural insights, will undoubtedly lead to the development of next-generation PROTACs with improved therapeutic potential.

References

An In-depth Technical Guide to the Biochemical Properties of Cbz-NH-PEG6-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties and applications of Cbz-NH-PEG6-C2-acid, a heterobifunctional linker commonly utilized in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's physicochemical characteristics, reactivity, and provides illustrative experimental protocols and conceptual diagrams to guide its use in research and development.

Core Biochemical Properties

This compound is a well-defined molecule featuring a carboxybenzyl (Cbz)-protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts specific functionalities that are highly valuable in the synthesis of complex biomolecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar equivalents in chemical reactions, understanding its solubility, and predicting its behavior in various biochemical assays.

PropertyValueSource(s)
Molecular Weight 487.54 g/mol [1][2]
Molecular Formula C₂₃H₃₇NO₁₀[2]
CAS Number 1334177-80-8[2][3]
Appearance Liquid, Solid, or Semi-solid[4]
Purity Typically ≥95%[4]
Estimated pKa ~4-5 (for the terminal carboxylic acid)[5][6]
Solubility Soluble in water, ethanol, DMF, DMSO, dichloromethane, acetonitrile, toluene. Insoluble in ether and most aliphatic hydrocarbons.[2][7]
Structural Features and Their Implications
  • Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a robust protecting group for the primary amine.[1] It is stable under both acidic and basic conditions, which allows for selective reactions at the other end of the molecule without interference from the amine.[1][8] The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[1][8]

  • PEG6 Spacer: The hexa(ethylene glycol) chain is a hydrophilic spacer that significantly influences the molecule's properties.[9] The PEG linker enhances water solubility, which can improve the bioavailability and pharmacokinetic properties of the final conjugate.[9][10] Its flexibility is crucial in the context of PROTACs, as it allows the two ends of the chimera to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and an E3 ligase.[11][12]

  • Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for conjugation to primary or secondary amines on proteins, peptides, or other molecules. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar molecules and should be optimized for specific applications.

Amide Coupling to a Primary Amine (e.g., on a Protein or Small Molecule)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to the Amine:

    • Add the amine-containing molecule to the activated linker solution. A 1.5 to 5-fold molar excess of the activated linker over the amine is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against an appropriate buffer or by using a desalting column.

    • The final conjugate can be further purified by chromatography (e.g., size exclusion or affinity chromatography) if necessary.

  • Characterization:

    • Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[15]

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Inert gas (e.g., argon or nitrogen)

  • Celatom® or a similar filtration aid

Procedure:

  • Dissolve the Cbz-protected compound in an appropriate anhydrous solvent in a flask equipped with a stir bar.

  • Flush the flask with an inert gas.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. The product can be used in the next step without further purification or can be purified by chromatography if necessary.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the mechanism of action for molecules synthesized using this compound.

Synthesis of a PROTAC Molecule

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Activation and Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation Amine Amine-containing E3 Ligase Ligand Coupled_Product Cbz-Protected PROTAC Intermediate Amine->Coupled_Product Coupling EDC_NHS EDC, Sulfo-NHS Activated_Linker->Coupled_Product Coupling Deprotection Cbz Deprotection (H₂, Pd/C) Coupled_Product->Deprotection Deprotected_Intermediate Amine-Functionalized PROTAC Intermediate Deprotection->Deprotected_Intermediate POI_Ligand Activated Target Protein Ligand Final_PROTAC Final PROTAC Molecule Deprotected_Intermediate->Final_PROTAC Coupling POI_Ligand->Final_PROTAC Coupling

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: Targeting BRD4 for Degradation

This diagram illustrates the mechanism of action for a hypothetical PROTAC, synthesized using a PEG6 linker, that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][11]

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (with PEG6 Linker) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: The ubiquitin-proteasome pathway hijacked by a BRD4-targeting PROTAC.

Conclusion

This compound is a versatile and valuable tool in modern biochemical research and drug development. Its well-defined structure, combining a protected amine, a flexible and solubilizing PEG spacer, and a reactive carboxylic acid, makes it an ideal building block for the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to effectively incorporate this linker into their synthetic strategies and advance their scientific endeavors. Further optimization of the described methods will be necessary to suit the specific requirements of individual research projects.

References

An In-Depth Technical Guide to Cbz-NH-PEG6-C2-acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate the entire target protein.[1] The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the molecule.[3] This guide focuses on a specific and widely used type of linker, Cbz-NH-PEG6-C2-acid , providing a comprehensive overview of its role and application in the development of potent and selective protein degraders.

Core Component: this compound

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of six ethylene glycol units. This linker is characterized by a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other, connected by the PEG chain.

Chemical Structure:

  • Cbz (Carboxybenzyl) group: A protecting group for the amine functionality, which can be removed under specific conditions to allow for conjugation.[4]

  • PEG6 (Hexaethylene glycol) chain: A flexible and hydrophilic spacer that enhances the solubility and can improve the pharmacokinetic properties of the PROTAC molecule.[5] The length of the PEG chain is a critical parameter for optimizing the geometry of the ternary complex.[6]

  • C2-acid (Propionic acid) terminus: Provides a carboxylic acid group for covalent attachment to an amine-containing moiety on either the POI ligand or the E3 ligase ligand through a stable amide bond.[4]

Physicochemical Properties:

The PEG component of this compound imparts several advantageous physicochemical properties to the resulting PROTAC:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[5]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.[7]

  • Metabolic Stability: The ether backbone of PEG is generally more resistant to oxidative metabolism compared to alkyl chains, which can contribute to improved metabolic stability of the PROTAC.[]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[9]

Quantitative Data on PROTACs Utilizing PEG6 Linkers

The length of the linker is a crucial factor in determining the degradation efficiency of a PROTAC. The following tables summarize quantitative data for PROTACs that utilize a PEG6 linker, demonstrating their efficacy in degrading specific protein targets.

Table 1: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase LigandReference
RC-1BTKMino< 100> 90Pomalidomide (CRBN)[10]
RC-2BTKMino~100> 90Pomalidomide (CRBN)[10]
IR-2BTKMino< 10~90Pomalidomide (CRBN)[10]
NC-1BTKMino2.297Pomalidomide (CRBN)[10]
RC-3BTKMino< 10~90Pomalidomide (CRBN)[10]

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 (approximates a PEG4-5 linker) ~95% ~1
19~70%~5
21~60%>10

This table illustrates the principle of linker optimization, showing that an optimal linker length is critical for maximal degradation efficacy. A PEG6 linker would fall within the longer end of this tested range.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for conjugating the this compound linker to a POI ligand and an E3 ligase ligand, both containing free amine groups.

Materials:

  • This compound

  • POI ligand with a free amine

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DMSO

  • Reagents for Cbz deprotection (e.g., H2, Pd/C or HBr/acetic acid)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • First Amide Coupling: To the activated linker solution, add the POI ligand (or E3 ligase ligand) containing a free amine (1 equivalent). Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the resulting conjugate by preparative HPLC.

  • Cbz Deprotection: Dissolve the purified conjugate in a suitable solvent. For catalytic hydrogenation, add Pd/C and stir under an atmosphere of hydrogen gas. For acidic cleavage, treat with a solution of HBr in acetic acid. Monitor the deprotection by LC-MS. Once complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure to obtain the deprotected intermediate with a free amine.

  • Second Amide Coupling: Repeat steps 1-3 using the deprotected intermediate from step 4 and the second ligand (E3 ligase ligand or POI ligand with a free amine) to synthesize the final PROTAC.

  • Final Purification and Characterization: Purify the final PROTAC by preparative HPLC. Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on the sensor chip.

  • Inject the PROTAC over the surface to measure the binary interaction.

  • Inject a mixture of the PROTAC and the POI to measure the formation of the ternary complex.

  • Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) of the binary and ternary interactions.[12]

Biolayer Interferometry (BLI):

  • Immobilize a biotinylated E3 ligase on a streptavidin-coated biosensor.

  • Dip the biosensor into a solution containing the PROTAC to measure binary binding.

  • Transfer the biosensor to a solution containing both the PROTAC and the POI to measure ternary complex formation.[12]

Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing the E3 ligase to measure the heat change associated with binary binding.

  • Titrate a mixture of the PROTAC and the POI into the E3 ligase solution to measure the heat change associated with ternary complex formation.

  • Analyze the data to determine the thermodynamic parameters (ΔH, ΔS, KD) of the interactions.[12]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_Ub Poly-ubiquitinated POI POI_bound->POI_Ub Ubiquitination PROTAC_bound->E3_bound Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Design PROTAC with This compound linker synth Chemical Synthesis (Amide Coupling) start->synth purify Purification (HPLC) & Characterization (LC-MS, NMR) synth->purify cell_treat Cell Treatment with PROTAC purify->cell_treat western Western Blot for Protein Degradation cell_treat->western ternary Ternary Complex Assay (SPR, BLI, or ITC) cell_treat->ternary proteomics Quantitative Proteomics (Off-target analysis) cell_treat->proteomics dc50 Determine DC50 & Dmax western->dc50 coop Assess Cooperativity ternary->coop BTK_Signaling cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Degradation Proteasomal Degradation AKT AKT Pathway PLCg2->AKT MAPK MAPK Pathway PLCg2->MAPK NFkB NF-κB Pathway PLCg2->NFkB PROTAC BTK-PROTAC (PEG6 Linker) PROTAC->BTK Induces Degradation Proliferation B-Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation

References

Introduction to PROTACs and the Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC® Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that shifts the paradigm from traditional protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4]

Upon entering a cell, the PROTAC molecule orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2][5] This proximity hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), leads to the polyubiquitination of the POI.[1][6] The polyubiquitin tag marks the POI for recognition and subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[6][9]

While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, actively influencing the stability and geometry of the ternary complex, the molecule's physicochemical properties, and ultimately, its degradation efficiency and selectivity.[9][10] The careful design and optimization of the linker, a field often referred to as "linkerology," is paramount to developing effective and drug-like PROTACs.[9]

The Ubiquitin-Proteasome Signaling Pathway

PROTACs leverage the cell's endogenous UPS to degrade target proteins. The process begins with the PROTAC simultaneously binding the POI and an E3 ligase. This induced proximity allows the E2 ubiquitin-conjugating enzyme, charged with ubiquitin (Ub), to transfer Ub molecules to lysine residues on the surface of the POI. Following the attachment of a chain of at least four ubiquitin molecules, the polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

PROTAC_UPS_Pathway PROTAC-Mediated Ubiquitin-Proteasome System (UPS) Pathway cluster_ub_cascade Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Ub Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome system (UPS) pathway.

Core Principles of PROTAC Linker Chemistry

The linker's design is a multi-parameter optimization problem where its composition, length, rigidity, and attachment points must be carefully tuned for each specific POI and E3 ligase pair.[4]

Linker Composition: A Balance of Properties

Linkers are broadly classified into flexible and rigid types, with most PROTACs employing a combination of motifs to achieve desired physicochemical properties.[3]

  • Flexible Linkers:

    • Alkyl Chains: These are simple, synthetically accessible hydrocarbon chains that provide a high degree of conformational flexibility.[3][9] While chemically stable, they are hydrophobic, which can decrease aqueous solubility.[3]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs.[9][] The ethylene glycol units add polarity, though they can sometimes be more susceptible to metabolism.[3] Approximately 55% of reported PROTAC linkers contain a PEG motif.[2]

  • Rigid Linkers:

    • Alkynes and Triazoles: Often installed via "click chemistry," these motifs provide conformational restriction.[9] The triazole ring is planar and metabolically robust, making it a popular choice.[2][3][]

    • Cyclic Moieties (Piperazine/Piperidine): These saturated heterocycles introduce rigidity and can improve metabolic stability and solubility.[2][3]

    • Aromatic Rings: Phenyl rings provide planarity and can participate in favorable pi-stacking interactions within the ternary complex, enhancing its stability.[3]

The composition of the linker directly impacts the PROTAC's drug metabolism and pharmacokinetic (DMPK) properties. Strategic modifications, such as adding polar groups or rigidifying the linker, can improve solubility, metabolic stability, and cell permeability.[9][12][13][14]

Linker_Types Linker_Core PROTAC Linker Composition Flexible Flexible Linkers Linker_Core->Flexible Rigid Rigid Linkers Linker_Core->Rigid Alkyl Alkyl Chains Flexible->Alkyl Pro: Synthetic ease Con: Hydrophobic PEG PEG Chains Flexible->PEG Pro: Improves solubility Con: Metabolic stability Triazole Triazoles (Click Chemistry) Rigid->Triazole Pro: Metabolic stability Pro: Conformational lock Cyclic Cycloalkanes (Piperidine/Piperazine) Rigid->Cyclic Pro: Enhances solubility Pro: Rigidity Aromatic Aromatic Rings Rigid->Aromatic Pro: Planarity Pro: π-stacking

Caption: Classification and properties of common PROTAC linker motifs.

Linker Length and Attachment Points: Critical for Efficacy

The length of the linker is a crucial parameter that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5][15] Conversely, a linker that is too long may result in excessive flexibility and an unproductive complex where ubiquitination is inefficient.[5][15] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and their respective binding pockets.[5]

The points at which the linker is attached to the warhead and E3 ligase ligand (the "exit vectors") are equally important. These attachment sites must point away from the primary binding interfaces and into solvent-exposed regions to allow the PROTAC to successfully bridge the two proteins.[15]

Quantitative Impact of Linker Chemistry on Degradation

The optimization of a PROTAC's linker often involves synthesizing a library of molecules with systematic variations in length and composition and evaluating their degradation performance. Key metrics used are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[16]

Table 1: Impact of Linker Length on Protein Degradation

The following table summarizes data from studies where linker length was varied and the effect on degradation efficiency was measured. This highlights the common observation of a "sweet spot" for linker length.[5]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4 CRBNPEG8 (0 PEG units)< 500> 80Wurz et al.[2]
BRD4 CRBNPEG11 (1 PEG unit)> 5000< 20Wurz et al.[2]
BRD4 CRBNPEG14 (2 PEG units)> 5000< 20Wurz et al.[2]
BRD4 CRBNPEG20 (4 PEG units)< 500> 80Wurz et al.[2]
Estrogen Receptor α (ERα) VHLAlkyl9140,000Not ReportedCyrus et al.[2]
Estrogen Receptor α (ERα) VHLAlkyl1626,000> 70Cyrus et al.[2]
Estrogen Receptor α (ERα) VHLAlkyl>16> 200,000< 30Cyrus et al.[2]

Note: Data is compiled from cited literature and represents trends observed in specific cellular contexts. Absolute values can vary based on cell line and assay conditions.

Table 2: Ternary Complex Cooperativity and Stability

The stability of the ternary complex is a key driver of degradation efficiency. This stability is often quantified by a cooperativity factor (α) , which measures how the binding of one protein to the PROTAC affects the binding of the second protein. An α > 1 indicates positive cooperativity (favorable protein-protein interactions), while α < 1 indicates negative cooperativity (steric clash or unfavorable interactions).[17][18]

PROTACTargetE3 LigaseBinary KD (PROTAC-Target, nM)Binary KD (PROTAC-E3, nM)Ternary KD (nM)Cooperativity (α)Reference
MZ1 BRD4BD2VHL1294>1 (Positive)Hughes et al., Roy et al.[19]
BRD-5110 PPM1DCRBN1~3000Not ReportedHook Effect ObservedHughes et al.[19]
AT1 BRD4BD2VHL18982.526 (Positive)Gadd et al.
dBET1 BRD4CRBN11017002574 (Positive)Nowak et al.

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. Cooperativity values are calculated based on the binary and ternary affinities.

Experimental Protocols for Linker Synthesis and Evaluation

Protocol: PROTAC Synthesis via Click Chemistry (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click chemistry" reaction for conjugating the two halves of a PROTAC.[2][] It offers high yields and is tolerant of a wide range of functional groups.[2]

Objective: To couple a POI ligand functionalized with a terminal alkyne to an E3 ligase ligand functionalized with an azide.

Materials:

  • Alkyne-functionalized POI ligand (1 equivalent)

  • Azide-functionalized E3 ligase ligand (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent: 1:1 mixture of tert-Butanol and water

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the t-BuOH/H₂O solvent mixture in a reaction vial.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final triazole-linked PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Evaluating Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[19][20]

Objective: To measure the binding affinity and cooperativity of a PROTAC in forming a ternary complex.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified POI

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified E3 ligase over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine. This creates the E3-ligase-functionalized surface. A reference channel should be prepared using the same procedure but without injecting the protein.

  • Binary Interaction (PROTAC-E3):

    • Inject a series of increasing concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface.

    • Measure the binding response at each concentration.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD).

  • Binary Interaction (PROTAC-POI):

    • This is typically measured in solution by co-injecting a fixed concentration of PROTAC with a fixed concentration of POI over a blank sensor chip, or by immobilizing the POI and flowing the PROTAC over. However, the most common method for assessing the full ternary complex is described next.

  • Ternary Complex Formation:

    • Prepare a series of samples containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the POI.

    • Inject this series of PROTAC-POI mixtures over the immobilized E3 ligase surface.

    • The binding of the pre-formed PROTAC-POI complex to the E3 ligase will generate a response.

    • Fit the steady-state responses against the concentration of the POI to determine the KD for the ternary complex.

  • Data Analysis and Cooperativity (α) Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC binding to E3) to the ternary KD (PROTAC-POI complex binding to E3).

    • α = KD (Binary) / KD (Ternary)

A Rational Workflow for PROTAC Linker Design

The development of a potent PROTAC is an iterative process that involves design, synthesis, and evaluation. A rational workflow helps streamline the optimization of the linker to achieve desired degradation activity and drug-like properties.

PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro & Cellular Evaluation Start Start: Identify POI and E3 Ligase Design 1. In Silico Design & Modeling - Select Warhead & E3 Ligand - Propose Linker Scaffolds - Model Ternary Complex Start->Design Synthesis 2. Chemical Synthesis - Synthesize Linker Library (Vary Length & Composition) - Conjugate via Click/Amide Chemistry Design->Synthesis Biophysical 3. Biophysical Characterization - Measure Binary Affinities (SPR, ITC) - Measure Ternary Complex Formation - Determine Cooperativity (α) Synthesis->Biophysical Cellular_Deg 4. Cellular Degradation Assay - Treat Cells with PROTACs - Measure POI Levels (Western Blot) - Determine DC50 and Dmax Biophysical->Cellular_Deg DMPK 5. In Vitro ADME/DMPK - Assess Solubility - Assess Cell Permeability (e.g., Caco-2) - Assess Metabolic Stability Biophysical->DMPK Promising Candidates Optimization Optimization Cycle Cellular_Deg->Optimization DMPK->Optimization Optimization->Design Rational Redesign Lead Lead Candidate Optimization->Lead Meets Criteria

Caption: A rational and iterative workflow for PROTAC linker optimization.

Conclusion

The linker is a central and dynamic component in the design of PROTACs, with its chemical characteristics profoundly influencing every aspect of the molecule's function. The historical "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2][16] Advances in structural biology, computational modeling, and biophysical assays are providing unprecedented insights into the structure and dynamics of PROTAC-induced ternary complexes.[17][21] This deeper understanding is enabling the design of more sophisticated linkers that not only optimize degradation potency but also fine-tune selectivity and impart desirable pharmacokinetic properties. As the field continues to evolve, the continued exploration of novel linker chemistry will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.

The Chemistry of the Cbz Protecting Group

The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[3] This protection strategy effectively suppresses the nucleophilicity of the amino group, preventing its participation in undesired coupling reactions.[4] One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, facilitating purification.[5]

Stability Profile:

The Cbz group exhibits remarkable stability under a range of conditions, making it a robust choice for multi-step syntheses. It is generally stable to:

  • Basic conditions: It withstands the basic conditions often used for the deprotection of other groups, such as the Fmoc group.[3]

  • Mild acidic conditions: While susceptible to strong acids, it is stable to the milder acidic conditions used for the removal of Boc groups.[3]

This stability profile allows for its orthogonal application with other common protecting groups like Fmoc and Boc, enabling selective deprotection strategies in complex synthetic routes.[3][6][7]

Introduction of the Cbz Group: The Protection Step

The introduction of the Cbz group onto the N-terminus of an amino acid is typically achieved through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[3]

Cbz_Protection cluster_reactants Reactants cluster_products Products Amino_Acid Amino Acid (R-NH2) Cbz_Amino_Acid Cbz-Protected Amino Acid Amino_Acid->Cbz_Amino_Acid Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Cbz_Amino_Acid Salt Salt (e.g., NaCl) CbzCl->Salt Chloride ion Base Base (e.g., NaHCO3, Na2CO3) Base->Cbz_Amino_Acid Maintains pH H2O H2O + CO2 (from base)

Experimental Protocol: Synthesis of Cbz-Glycine [8]

  • Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the solution in an ice bath.

  • Simultaneously, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise to the glycine solution over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

  • Extract the solution twice with ether to remove impurities.

  • Acidify the aqueous layer to a pH of 1 with a suitable acid.

  • Filter the resulting precipitate, wash it with a small amount of cold water, and dry it to yield Cbz-glycine.

ReagentMolar RatioRole
Amino Acid1.0Substrate
Benzyl Chloroformate1.1 - 1.5Cbz source
Base (e.g., NaHCO3, NaOH)2.0 - 3.0Acid scavenger, pH control
Solvent-Aqueous or biphasic

Table 1: Typical Reagent Ratios for Cbz Protection

Cleavage of the Cbz Group: The Deprotection Step

The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest approach.[1] This method offers the advantage of occurring under neutral pH, preserving acid- or base-sensitive functionalities within the peptide.[1]

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection. It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[9] The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[9]

Cbz_Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_products Products Cbz_Peptide Cbz-Protected Peptide Deprotected_Peptide Deprotected Peptide Cbz_Peptide->Deprotected_Peptide Cleavage H2 Hydrogen Source (H2 gas or transfer agent) H2->Deprotected_Peptide Catalyst Catalyst (e.g., Pd/C) Catalyst->Deprotected_Peptide Toluene Toluene CO2 Carbon Dioxide

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation [3]

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation.[10] In this method, a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene is used in the presence of a palladium catalyst.[10][11][12] This approach can be more convenient and safer for laboratory-scale synthesis.

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRT, 1-4 atm H₂Mild, neutral pH, high yieldCatalyst poisoning by sulfur-containing residues, requires H₂ gas handling
Transfer Hydrogenolysis HCOOH, Pd/CRT to 60°CNo H₂ gas needed, good for sulfur-containing peptidesSlower reaction times in some cases
Acidolysis HBr in Acetic AcidRTEffective, fastHarsh conditions, can cleave other acid-labile groups
Dissolving Metal Reduction Na in liquid NH₃-78°CPotent, can deprotect other groupsHarsh conditions, requires special handling of reagents

Table 2: Comparison of Cbz Deprotection Methods

Acidolysis

Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group.[5][13] This method is less common due to its harshness, which can lead to the cleavage of other acid-labile protecting groups and potential side reactions. However, it can be a useful alternative when catalytic hydrogenation is not feasible.[14]

Dissolving Metal Reduction

Reduction with sodium in liquid ammonia is a powerful method for Cbz cleavage but is generally reserved for situations where other methods fail due to its demanding experimental conditions.[13]

Orthogonality and Strategic Applications

The Cbz group's stability to the reagents used for Fmoc (base-labile) and Boc (acid-labile) deprotection makes it a valuable component of orthogonal protection schemes in complex peptide synthesis.[3][6] It is particularly well-suited for:

  • Solution-phase peptide synthesis: The Cbz group has historically been a workhorse in solution-phase synthesis, especially for the preparation of peptide fragments that are later coupled to form larger peptides.[6][15]

  • Protection of side chains: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) and 2-bromobenzyloxycarbonyl (2-BrZ) derivatives are often used for the protection of the lysine side chain in Boc-based solid-phase peptide synthesis (SPPS).[15]

  • Synthesis of cyclic peptides: The selective removal of the Cbz group allows for on-resin cyclization strategies.

Orthogonal_Strategy Start N-Fmoc-Peptide(SideChain-Boc)-Resin Step1 Deprotect N-terminus (Piperidine) Start->Step1 Step2 Couple Cbz-Amino Acid Step1->Step2 Step3 N-Cbz-Peptide(SideChain-Boc)-Resin Step2->Step3 Step4 Deprotect Side Chains (TFA) Step3->Step4 Step5 N-Cbz-Peptide-Resin Step4->Step5 Step6 Cleave from Resin & Deprotect N-terminus (H2/Pd) Step5->Step6 Final Final Peptide Step6->Final

Advantages and Disadvantages

AdvantagesDisadvantages
Easy to introduce and remove under mild conditions.[5]Susceptible to catalyst poisoning by sulfur-containing amino acids (e.g., Cysteine, Methionine).[6]
Imparts crystallinity to protected amino acids, aiding purification.[5]Incomplete deprotection can sometimes occur.[6]
Stable to a wide range of reaction conditions.[6]Not ideal for modern automated solid-phase peptide synthesis (SPPS) which primarily uses Fmoc chemistry.[6]
Orthogonal to Fmoc and Boc protecting groups.[3]Requires handling of flammable catalysts and hydrogen gas for hydrogenolysis.[14]

Table 3: Summary of Advantages and Disadvantages of the Cbz Group

Conclusion

The Cbz protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool. Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development. A thorough understanding of its chemical properties and the various methodologies for its application and removal, as detailed in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.

References

An In-depth Technical Guide on the Solubility and Stability of Cbz-NH-PEG6-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Cbz-NH-PEG6-C2-acid, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility and stability, based on established methodologies for similar PEGylated compounds and PROTAC linkers.

Introduction to this compound

This compound, with the CAS Number 1334177-80-8 and a molecular weight of 487.54 g/mol , is a valuable tool in drug discovery, particularly in the burgeoning field of targeted protein degradation. It features a carboxybenzyl (Cbz) protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid. This heterobifunctional architecture allows for the sequential conjugation to two different molecular entities, a crucial step in the assembly of PROTACs. The PEG6 linker enhances the aqueous solubility and optimizes the spatial orientation between the two ligands of the final PROTAC molecule.

Physicochemical Properties

While specific data for this compound is scarce, the general properties of similar compounds suggest the following:

  • Appearance: It is typically a liquid, solid, or semi-solid.

  • Storage: Recommended storage conditions from various suppliers are between 2-8°C or at -20°C for long-term stability.

Solubility Profile

Table 1: Anticipated Solubility of this compound in Common Solvents
SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighBased on data for similar compounds.
N,N-Dimethylformamide (DMF)HighCommon solvent for peptide and linker chemistry.
Dichloromethane (DCM)Moderate to HighUseful for synthetic manipulations.
MethanolModerateMay be a suitable solvent for some applications.
WaterpH-dependentSolubility will increase at higher pH due to deprotonation of the carboxylic acid.
Phosphate-Buffered Saline (PBS)pH-dependentSolubility will be influenced by the buffer's pH.

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as for the design of subsequent synthetic steps.

  • Cbz Protecting Group: The carboxybenzyl (Cbz) group is known to be stable under a range of conditions but can be cleaved by catalytic hydrogenation. It is generally stable to mildly acidic and basic conditions.

  • PEG Chain: Poly(ethylene glycol) chains are generally stable, but can be susceptible to oxidation over long periods, especially in the presence of metal ions and light.

  • Storage: To ensure stability, the compound should be stored at the recommended temperatures (2-8°C or -20°C) and protected from light and moisture.

Experimental Protocols

The following are detailed protocols that can be adapted to determine the precise solubility and stability of this compound.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage assessment of solubility.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period, typically by nephelometry (light scattering) or turbidimetry.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-5%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil aq_dil Aqueous Dilution (PBS, pH 7.4) serial_dil->aq_dil Transfer to Assay Plate incubation Incubate (RT, 1-2h) aq_dil->incubation measurement Measure Turbidity incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Kinetic Solubility Assay Workflow.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Principle: An excess amount of the solid compound is equilibrated with a solvent for an extended period. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS at various pH values).

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility based on a standard curve of known concentrations.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake (24-48h at constant T) add_excess->shake centrifuge Centrifuge shake->centrifuge analyze_supernatant Analyze Supernatant by HPLC-UV centrifuge->analyze_supernatant quantify Quantify against Standard Curve analyze_supernatant->quantify

Thermodynamic Solubility Assay Workflow.

Stability Indicating HPLC Method

This method is used to assess the stability of the compound under various stress conditions.

Principle: The compound is subjected to forced degradation under conditions such as heat, acid, base, and oxidation. The degradation of the parent compound and the formation of degradation products are monitored by a stability-indicating HPLC method.

Methodology:

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent and subject them to the stress conditions. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Analysis: Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation: Calculate the percentage of degradation for each stress condition. A method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stress_conditions Subject Compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) hplc_analysis Analyze by Stability-Indicating HPLC-UV stress_conditions->hplc_analysis Prepare Samples quantify_degradation Quantify Parent Compound and Degradants hplc_analysis->quantify_degradation assess_stability Assess Stability Profile quantify_degradation->assess_stability

Stability Testing Workflow.

Conclusion

This compound is a critical building block in the development of PROTACs and other complex drug conjugates. While specific quantitative data on its solubility and stability are not extensively documented, its chemical structure suggests good solubility in common organic solvents and a predictable stability profile based on its constituent functional groups. The experimental protocols provided in this guide offer a robust framework for researchers to precisely determine these key physicochemical parameters, thereby facilitating its effective use in drug discovery and development workflows. The provided diagrams visually outline the logical flow of these essential experimental procedures.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cbz-NH-PEG6-C2-acid and its Application in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles. The Cbz-NH-PEG6-C2-acid linker is a versatile building block for PROTAC synthesis. It features a carbobenzyloxy (Cbz) protected amine, a hexaethylene glycol (PEG6) spacer to provide optimal length and flexibility, and a terminal carboxylic acid for conjugation to either the POI ligand or the E3 ligase ligand.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in a representative two-step PROTAC synthesis workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound linker is provided in the table below.

PropertyValue
Chemical Name Cbz-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Molecular Formula C₂₃H₃₇NO₁₀
Molecular Weight 487.54 g/mol
CAS Number 1334177-80-8
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Functional Groups Cbz-protected amine, Carboxylic acid

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process starting from the commercially available H₂N-PEG6-CH₂CH₂-OH. The first step involves the selective oxidation of the terminal primary alcohol to a carboxylic acid, followed by the protection of the primary amine with a carbobenzyloxy (Cbz) group.

Diagram of Synthetic Workflow for this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cbz Protection start H₂N-PEG6-CH₂CH₂-OH step1_reagents Jones Reagent (CrO₃, H₂SO₄) in Acetone, 0°C to RT start->step1_reagents Oxidation prod1 H₂N-PEG6-C2-acid step1_reagents->prod1 step2_reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃), Dioxane/H₂O, RT prod1->step2_reagents Protection final_prod This compound step2_reagents->final_prod

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of H₂N-PEG6-C2-acid

  • Dissolution: Dissolve H₂N-PEG6-CH₂CH₂-OH (1.0 eq) in acetone (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Preparation of Jones Reagent: In a separate flask, carefully prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water.

  • Oxidation: Slowly add the Jones reagent dropwise to the cooled solution of the starting material. The color of the reaction mixture will change from orange/red to green. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange/red color disappears completely.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude H₂N-PEG6-C2-acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure H₂N-PEG6-C2-acid.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the H₂N-PEG6-C2-acid (1.0 eq) from Step 1 in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution and stir until dissolved.

  • Cbz Protection: To the stirred solution, add benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.

Application in PROTAC Synthesis

The this compound linker can be readily incorporated into a PROTAC molecule through standard amide coupling reactions. A typical two-step synthetic strategy involves first coupling the carboxylic acid of the linker to an amine-functionalized E3 ligase ligand, followed by deprotection of the Cbz group and subsequent coupling of the newly exposed amine to a carboxylic acid-functionalized warhead (POI ligand).

Diagram of a Representative PROTAC Synthesis Workflow

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Second Amide Coupling linker This compound step1_reagents HATU, DIPEA DMF, RT linker->step1_reagents e3_ligand E3 Ligase Ligand-NH₂ e3_ligand->step1_reagents intermediate Cbz-NH-PEG6-Linker-E3 Ligand step1_reagents->intermediate deprotection_reagents H₂, 10% Pd/C Methanol, RT intermediate->deprotection_reagents deprotected_intermediate H₂N-PEG6-Linker-E3 Ligand deprotection_reagents->deprotected_intermediate step3_reagents HATU, DIPEA DMF, RT deprotected_intermediate->step3_reagents warhead Warhead-COOH warhead->step3_reagents final_protac Warhead-Linker-E3 Ligand (Final PROTAC) step3_reagents->final_protac

Caption: Representative two-step PROTAC synthesis workflow.

Experimental Protocol: Representative PROTAC Synthesis

Step 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

  • Dissolution: In a vial, dissolve this compound (1.0 eq), an amine-functionalized E3 ligase ligand (1.0 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the Cbz-protected PROTAC intermediate.

Step 2: Cbz Deprotection

  • Dissolution: Dissolve the Cbz-protected PROTAC intermediate (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Filtration: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the amine-functionalized PROTAC intermediate, which can often be used in the next step without further purification.

Step 3: Coupling to a Carboxylic Acid-Functionalized Warhead

  • Dissolution: In a vial, dissolve the amine-functionalized PROTAC intermediate from Step 2 (1.0 eq), a carboxylic acid-functionalized warhead (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Conclusion

The this compound linker is a valuable and versatile building block for the modular synthesis of PROTACs. The protocols outlined in this document provide a comprehensive guide for its synthesis and subsequent incorporation into heterobifunctional degraders. The use of standard and robust chemical transformations ensures that these procedures are accessible to researchers in the fields of medicinal chemistry and drug discovery. The flexibility of the PEG linker allows for further optimization of PROTAC properties by varying the PEG chain length to fine-tune the biological activity and pharmacokinetic profile of the final compound.

References

Application Notes and Protocols for Cbz-NH-PEG6-C2-acid in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG6-C2-acid is a bifunctional, monodisperse polyethylene glycol (PEG) linker extensively utilized in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its unique architecture, featuring a carbobenzyloxy (Cbz)-protected amine at one terminus and a carboxylic acid at the other, connected by a 6-unit PEG chain, offers a versatile platform for the sequential and controlled conjugation of two different molecular entities.

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic properties.[3] The terminal carboxylic acid can be readily activated for coupling with amine-containing molecules, such as ligands for target proteins or E3 ligases. Subsequently, the Cbz protecting group can be selectively removed to reveal a primary amine, which is then available for reaction with a second molecule of interest. This sequential approach is fundamental to the modular construction of complex bioconjugates like PROTACs.

This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations, including amide bond formation and Cbz-group deprotection.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1334177-80-8[4][5]
Molecular Formula C₂₃H₃₇NO₁₀[4][6]
Molecular Weight 487.54 g/mol [4][6]
Appearance Colorless to light yellow liquid or solid[2]
Solubility Soluble in DMSO, DMF, and methylene chloride[6]
Storage Store at -20°C for long-term stability[6]

Core Applications

The primary application of this compound is as a heterobifunctional linker in the assembly of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] They typically consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. This compound serves as this crucial connecting element.

PROTAC Synthesis Workflow:

The general strategy for utilizing this compound in PROTAC synthesis involves a two-step conjugation process:

  • Amide Coupling: The carboxylic acid terminus of the linker is activated and reacted with an amine-functionalized ligand (either for the target protein or the E3 ligase).

  • Cbz Deprotection and Second Coupling: The Cbz group is removed from the other end of the linker to expose a primary amine. This amine is then coupled to the second ligand, which is typically functionalized with a carboxylic acid or another suitable reactive group.

Experimental Protocols

Note: The following protocols are illustrative examples based on standard organic synthesis techniques for similar compounds. Optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and purification methods) may be necessary for specific substrates.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the coupling of the carboxylic acid terminus of this compound with an amine-containing molecule (R-NH₂) using common peptide coupling reagents.

Reaction Scheme:

G r1 Cbz-NH-PEG6-C2-COOH p1 Cbz-NH-PEG6-C2-CO-NH-R r1->p1 r2 R-NH₂ r2->p1 reagent Coupling Reagent (e.g., HATU, EDC/NHS) Base (e.g., DIPEA) Solvent (e.g., DMF)

Figure 1. Amide coupling reaction.

Materials:

  • This compound

  • Amine-containing substrate (R-NH₂)

  • Method A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Method B: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure (Method A: HATU Coupling):

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine-containing substrate (R-NH₂) (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure (Method B: EDC/NHS Coupling):

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing substrate (R-NH₂) (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Perform workup and purification as described in Method A.

Comparative Data for Amide Coupling Methods:

ParameterMethod A (HATU)Method B (EDC/NHS)
Coupling Reagent HATUEDC, NHS
Typical Reaction Time 2-4 hours12-24 hours
Relative Efficiency High, often faster and higher yielding for hindered aminesGood, widely applicable
Byproducts TetramethylureaDicyclohexylurea (if DCC is used) or water-soluble urea byproduct
Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from the conjugated product to yield a free amine, ready for subsequent coupling reactions.

Reaction Scheme:

G r1 Cbz-NH-PEG6-C2-CO-NH-R p1 H₂N-PEG6-C2-CO-NH-R r1->p1 p2 Toluene p3 CO₂ reagent H₂ (g) Pd/C (10%) Solvent (e.g., MeOH, EtOAc)

Figure 2. Cbz deprotection via hydrogenolysis.

Materials:

  • Cbz-protected substrate (Cbz-NH-PEG6-C2-CO-NH-R)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. This product is often used in the next step without further purification.

Alternative Cbz Deprotection Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Acidic Cleavage HBr in Acetic AcidRoom temperatureEffective when hydrogenation is not feasibleHarsh conditions, not compatible with acid-labile groups
Transfer Hydrogenolysis Ammonium formate, CyclohexenePd/C, heatAvoids the use of H₂ gasMay require higher temperatures
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CGood for substrates with reducible functional groupsRequires elevated temperature

Signaling Pathways and Logical Relationships

In the context of PROTACs, the this compound linker facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbTarget Polyubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbTarget->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Figure 3. PROTAC mechanism of action.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure and bifunctional nature allow for the systematic and modular synthesis of complex bioconjugates. The protocols provided herein offer a starting point for the successful application of this linker in the creation of novel therapeutics and research tools. As with any chemical synthesis, careful optimization and characterization are essential to ensure the desired outcome.

References

Application Notes and Protocols for Coupling Cbz-NH-PEG6-C2-acid to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent coupling of Cbz-NH-PEG6-C2-acid, a flexible polyethylene glycol (PEG) linker, to a therapeutic warhead. This process is a critical step in the synthesis of various targeted therapeutics, including antibody-drug conjugates (ADCs) and other drug delivery systems. The protocol outlines two common and efficient methods for amide bond formation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2][3]

The this compound linker provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.[4][5] The terminal carboxylic acid allows for straightforward conjugation to amine-containing warheads, forming a stable amide bond. The carbobenzyloxy (Cbz) protecting group on the distal end of the PEG linker can be retained or removed in a subsequent step, depending on the desired final structure and application.[6][7]

These protocols are intended to serve as a starting point and may require optimization based on the specific properties of the warhead and the desired final product characteristics.

Materials and Reagents

  • This compound

  • Amine-containing warhead

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2][3]

    • NHS (N-hydroxysuccinimide) or sulfo-NHS[2][3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)[1]

    • Triethylamine (TEA)[8]

  • Solvents:

    • Anhydrous Dimethylformamide (DMF)[1]

    • Anhydrous Dichloromethane (DCM)[1]

    • Acetonitrile (ACN)[8]

  • Quenching agent (optional): Hydroxylamine or 2-mercaptoethanol[3][9]

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon)

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC)[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS)[10][11]

    • Nuclear Magnetic Resonance (NMR) spectroscopy

Experimental Protocols

Two primary protocols for the coupling reaction are provided below. The choice of method may depend on the scale of the reaction, the sensitivity of the warhead to reaction conditions, and the desired reaction efficiency.

Protocol 1: EDC/NHS Coupling

This method involves the activation of the carboxylic acid on the PEG linker with EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with NHS to form a more stable amine-reactive NHS ester, which subsequently couples with the amine on the warhead to form a stable amide bond.[2][3]

Activation of this compound:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a reaction vial under an inert atmosphere.

  • Add NHS or sulfo-NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 15-30 minutes to facilitate the formation of the NHS ester.[2]

Coupling to the Warhead:

  • In a separate vial, dissolve the amine-containing warhead (1.0-1.2 equivalents) in anhydrous DMF or a compatible solvent.

  • Add the warhead solution to the activated this compound solution.

  • If the warhead is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to neutralize the acid and facilitate the coupling reaction.

  • Allow the reaction to proceed at room temperature for 2-18 hours.[1] The reaction progress should be monitored by HPLC or LC-MS.

  • Once the reaction is complete, the crude product can be purified by an appropriate method such as preparative HPLC.

ReagentEquivalents
This compound1.0
EDC1.2
NHS/sulfo-NHS1.2
Amine-containing Warhead1.0 - 1.2
DIPEA/TEA (if needed)2.0 - 3.0

Table 1: Stoichiometry for EDC/NHS Coupling Reaction.

Protocol 2: HATU Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields with minimal side reactions.[1][12] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[1]

Reaction Setup:

  • Dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF under an inert atmosphere.[1]

  • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • In a separate vial, dissolve the amine-containing warhead (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the warhead solution to the pre-activated linker solution.

  • Stir the reaction at room temperature for 1-4 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[1]

  • The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC.

ReagentEquivalents
This compound1.0
HATU1.0 - 1.5
Amine-containing Warhead1.0 - 1.2
DIPEA/TEA2.0 - 5.0

Table 2: Stoichiometry for HATU Coupling Reaction.

Reaction Monitoring and Characterization

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for monitoring the progress of the coupling reaction and assessing the purity of the final conjugate.[10] A reverse-phase C18 column is typically used with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid. The disappearance of the starting materials and the appearance of the product peak can be monitored over time.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is an indispensable tool for confirming the identity of the desired conjugate by providing the mass of the product.[10][11] This technique couples the separation power of HPLC with the mass analysis of mass spectrometry, allowing for the confirmation of the expected molecular weight of the Cbz-NH-PEG6-C2-Warhead conjugate.[13]

Optional: Cbz Deprotection

If the final application requires a free amine at the distal end of the PEG linker, the Cbz group can be removed. The most common method for Cbz deprotection is hydrogenolysis.[6][7]

Protocol for Cbz Deprotection:

  • Dissolve the purified Cbz-NH-PEG6-C2-Warhead conjugate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected NH2-PEG6-C2-Warhead conjugate.

Diagrams

Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection Linker This compound ActivatedLinker Activated Linker (NHS-ester or OAt-ester) Linker->ActivatedLinker Activation Reagents Coupling Reagents (EDC/NHS or HATU) Reagents->ActivatedLinker Conjugate Cbz-NH-PEG6-C2-Warhead ActivatedLinker->Conjugate Coupling Warhead Amine-containing Warhead Warhead->Conjugate Purification Purification (HPLC) Conjugate->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Deprotection Cbz Deprotection (H2, Pd/C) Analysis->Deprotection FinalProduct NH2-PEG6-C2-Warhead Deprotection->FinalProduct

Caption: General workflow for coupling this compound to a warhead.

EDC_NHS_Mechanism R_COOH Cbz-PEG-COOH O_Acylisourea O-Acylisourea Intermediate R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Cbz-PEG-CO-NH-Warhead NHS_Ester->Amide_Bond + Warhead_NH2 Warhead-NH2 Warhead_NH2->Amide_Bond

Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Cbz-NH-PEG6-C2-acid in Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing crucial properties such as solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).

Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. Cbz-NH-PEG6-C2-acid is a versatile PEG-based linker that offers several advantages in the development of novel PROTACs. The Cbz (carboxybenzyl) protecting group on the terminal amine allows for selective deprotection and subsequent conjugation to an E3 ligase ligand, while the terminal carboxylic acid provides a reactive handle for coupling with a POI ligand. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel PROTACs.

Key Features of this compound

  • Optimal Length: The six-unit PEG chain provides a flexible and appropriate length for spanning the distance between many target proteins and E3 ligases, facilitating the formation of a productive ternary complex.

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.

  • Orthogonal Chemistry: The Cbz-protected amine and the carboxylic acid allow for a modular and controlled synthetic approach to PROTAC assembly.

  • Flexibility: The inherent flexibility of the PEG chain can aid in optimizing the orientation of the POI and E3 ligase for efficient ubiquitination.

Application: Development of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a well-validated target in oncology. Its degradation via a PROTAC-mediated mechanism has shown significant anti-cancer activity. The following sections will use the development of a BRD4-targeting PROTAC as a representative example of the application of this compound.

Quantitative Data for Representative BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes the degradation potency of several published BRD4-targeting PROTACs that utilize PEG linkers. This data serves as a benchmark for the expected efficacy of novel PROTACs developed with this compound.

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-825 BRD4Pomalidomide (CRBN)PEG linker<1>90Burkitt's lymphoma (BL) cells
dBET1 BRD4Thalidomide (CRBN)PEG linker~4>95MV4-11
MZ1 BRD4VH032 (VHL)PEG3 linker<100>90HeLa
AT1 BRD4VH032 (VHL)PEG linker10-100>90-
QCA570 BRD2/3/4Pomalidomide (CRBN)PEG linkerpM range>90Leukemia cell lines

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

I. Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol outlines a modular synthetic route for a BRD4 PROTAC, starting with the coupling of the POI ligand to the linker, followed by Cbz deprotection and coupling of the E3 ligase ligand.

Diagram: Synthetic Workflow for a BRD4 PROTAC

G cluster_0 Step 1: POI Ligand - Linker Conjugation cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation JQ1 JQ1 (BRD4 Ligand) with amine handle Amide_Coupling Amide Bond Formation (e.g., HATU, DIPEA, DMF) JQ1->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate1 JQ1-Linker-Cbz Amide_Coupling->Intermediate1 Deprotection Cbz Deprotection (e.g., H2, Pd/C) Intermediate1->Deprotection Intermediate2 JQ1-Linker-NH2 Deprotection->Intermediate2 Amide_Coupling2 Amide Bond Formation (e.g., HATU, DIPEA, DMF) Intermediate2->Amide_Coupling2 Pomalidomide Pomalidomide derivative with carboxylic acid handle Pomalidomide->Amide_Coupling2 Final_PROTAC Final BRD4 PROTAC Amide_Coupling2->Final_PROTAC

Caption: Modular synthesis of a BRD4 PROTAC.

Materials:

  • JQ1 derivative with a free amine (POI ligand)

  • This compound

  • Pomalidomide derivative with a free carboxylic acid (E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

  • Step 1: Coupling of JQ1 to this compound a. Dissolve the JQ1 derivative (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the JQ1-Linker-Cbz intermediate.

  • Step 2: Cbz Deprotection a. Dissolve the JQ1-Linker-Cbz intermediate in methanol. b. Add a catalytic amount of 10% Pd/C. c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours. d. Monitor the reaction by LC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. f. Concentrate the filtrate under reduced pressure to obtain the JQ1-Linker-NH2 intermediate, which can often be used in the next step without further purification.

  • Step 3: Coupling of Pomalidomide derivative a. Dissolve the JQ1-Linker-NH2 intermediate (1.0 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Work-up the reaction as described in Step 1d-e. e. Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

II. Western Blot Protocol for Measuring BRD4 Degradation

This protocol details the procedure for assessing the efficacy of the newly synthesized PROTAC in degrading BRD4 in a cellular context.

Diagram: Western Blot Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunoblotting and Detection Cell_Culture Seed cells (e.g., MV4-11) in 6-well plates Treatment Treat with PROTAC (various concentrations and times) Cell_Culture->Treatment Lysis Lyse cells in RIPA buffer Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection G cluster_0 Normal BRD4 Function cluster_1 PROTAC-Mediated Degradation cluster_2 Downstream Effects BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Ubiquitination Ubiquitination BRD4->Ubiquitination Acetylated_Histones Acetylated Histones (Super-Enhancers) Acetylated_Histones->BRD4 RNA_Pol_II Paused RNA Pol II PTEFb->RNA_Pol_II activates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription elongation Downregulation Downregulation of Oncogenes (e.g., c-MYC) Transcription->Downregulation PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->Downregulation Apoptosis Apoptosis Downregulation->Apoptosis

Application Notes: The Role of PEG6 Linkers in Cellular Assays for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, technologies that harness the cell's own machinery to eliminate disease-causing proteins are paramount. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach, acting as heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) for selective protein degradation.[1] A critical component of a PROTAC's architecture is the linker, which connects the two ligand-binding moieties.[1][] Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently utilized, with PEG6 (containing six ethylene glycol units) being a common choice.

PEG linkers are valued for their ability to increase the hydrophilicity and water solubility of PROTAC molecules, which can improve cell permeability and overall pharmacokinetic properties.[1][][3] The length and flexibility of the linker are crucial determinants of a PROTAC's efficacy, as they directly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation. These application notes provide an overview of the use of PEG6 linkers in cellular assays and offer detailed protocols for evaluating the efficacy of PEG6-containing PROTACs.

Core Application: PROTAC-Mediated Protein Degradation

The primary application of PEG6 linkers in cellular assays is within the framework of PROTACs. The PEG6 linker serves as a flexible spacer, enabling the PROTAC to induce proximity between the protein of interest (POI) and an E3 ligase like Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6]

PROTAC-mediated protein degradation pathway.

Data Presentation: Linker Length Optimization

The efficacy of a PROTAC is highly dependent on the linker length. Systematic variation of PEG linker length is a common strategy to optimize degradation efficiency. The optimal length is target-dependent and must be determined empirically.

Table 1: Comparative Degradation Efficiency (DC₅₀) of PROTACs with Varied Linker Lengths

Target ProteinE3 Ligase RecruitedLinker CompositionDC₅₀ (Concentration for 50% Degradation)Dₘₐₓ (% Max Degradation)Reference
Estrogen Receptor α (ERα)VHL21-atom chain3 nM96%[7]
Estrogen Receptor α (ERα)VHL29-atom chain292 nM76%[7]
TANK-binding kinase 1 (TBK1)VHL<12-atom chainNo degradation-[7]
TANK-binding kinase 1 (TBK1)VHL21-atom chainPotent degradationNot specified[7]
Bromodomain-containing protein 4 (BRD4)CRBNPEG-basedPotent degradationNot specified[4]

Note: The data presented is representative and compiled from various sources to illustrate the principle of linker optimization. Absolute values will vary based on the specific target, ligands, and cell line used.

Experimental Protocols

To assess the efficacy of a PEG6-linker-containing PROTAC, a series of cellular assays are required. The general workflow involves treating cells with the PROTAC, followed by assays to measure target protein levels, confirm the mechanism of action, and assess downstream cellular consequences.

Experimental_Workflow cluster_assays Downstream Cellular Assays start Start: Cell Culture treatment Treat Cells with PROTAC (PEG6) & Controls start->treatment incubation Incubate for Defined Time Period (e.g., 4-24h) treatment->incubation harvest Harvest Cells & Prepare Lysates incubation->harvest western 1. Western Blot (Quantify Protein Degradation) harvest->western Perform Assays coip 2. Co-Immunoprecipitation (Verify Ternary Complex) harvest->coip Perform Assays viability 3. Cell Viability Assay (Assess Cytotoxicity/Phenotype) harvest->viability Perform Assays analysis Data Analysis (DC50, IC50 Calculation) western->analysis coip->analysis viability->analysis end End: Conclusion on PROTAC Efficacy analysis->end

General workflow for evaluating PROTAC efficacy.
Protocol 1: Western Blot for Quantifying Protein Degradation

This protocol is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[5][6]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound with PEG6 linker (and other linkers for comparison)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[6]

  • PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.[6]

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[4][6]

    • Scrape the cells and collect the lysate.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (protein lysate) to a new tube.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4][6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4][6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate with the primary antibody against the target protein overnight at 4°C.[4][6]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[4] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This protocol is used to provide evidence that the PROTAC facilitates the formation of the ternary complex (POI-PROTAC-E3 Ligase).[8]

Materials:

  • MCF-7 cells (or other relevant cell line)

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI

  • Control IgG antibody

  • Protein A/G agarose beads

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.[8]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[8]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody (e.g., anti-VHL) or a control IgG.[8]

    • Incubate overnight at 4°C on a rotator.[8]

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.[8]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[8]

  • Elution: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[8]

  • Western Blot Analysis: Load the eluted samples and an input control onto an SDS-PAGE gel. Perform a Western blot and probe with antibodies against the POI and the E3 ligase to confirm their co-precipitation.[8]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of protein degradation, such as reduced cell proliferation or cytotoxicity in cancer cells.[9]

Materials:

  • Opaque-walled 96-well or 384-well plates

  • Cultured cells

  • PROTAC compound

  • CellTiter-Glo® Reagent[10]

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density (e.g., 100 µL per well for 96-well plates).[11]

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the wells and incubate for the desired period (e.g., 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent. Equilibrate to room temperature before use.[10]

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL).[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Recording: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[9]

PEG6 linkers are a valuable tool in the design of PROTACs for targeted protein degradation. Their hydrophilic nature and tunable length allow for the optimization of PROTAC efficacy. The cellular assays described herein—Western Blot, Co-Immunoprecipitation, and Cell Viability Assays—form a robust workflow to quantify the degradation of a target protein, verify the mechanism of action, and assess the functional consequences in a cellular context. A systematic approach using these protocols is essential for advancing PROTACs from discovery to potential therapeutic applications.

References

Application Notes and Protocols for the Removal of the Cbz Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug discovery.[1][2] Introduced by Leonidas Zervas in the 1930s, the Cbz group has been instrumental in advancing the field of controlled peptide chemistry.[1] Its popularity stems from its stability under a variety of reaction conditions and the diverse methods available for its removal, allowing for orthogonal protection strategies in multi-step syntheses.[1][3][4]

The selection of an appropriate deprotection strategy is critical and is dictated by the molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction.[5] This document provides a detailed overview of the most common and effective techniques for removing the Cbz protecting group, complete with experimental protocols and comparative data to guide researchers in choosing the optimal method for their specific application.

Deprotection Methodologies: A Comparative Overview

The primary methods for the removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques. Each approach offers a unique profile of reactivity and chemoselectivity.

Data Presentation: Summary of Cbz Deprotection Techniques
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][5]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[5]
Transfer Hydrogenation Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[5][6][7][8]Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[5] Can sometimes offer different selectivity compared to H₂ gas.Can also reduce other functional groups.[5] Reaction times can be longer.
Acidic Cleavage HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[2][5]Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[1]
AlCl₃ in HFIPMild and selective for Cbz over O- and N-benzyl groups.[2][9]Requires anhydrous conditions and careful handling of the Lewis acid.
Isopropanol hydrochloride (IPA·HCl)Metal-free, operationally simple, and scalable.[10]May require elevated temperatures.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄ in DMASuperior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[9][11]Requires heating and specific reagents.
Lewis Acid-Mediated Trimethylsilyl iodide (TMSI)An alternative for substrates sensitive to other methods.[11]The byproduct, benzyl iodide, is a potent alkylating agent that can lead to side reactions.[12]

Logical Relationships and Workflows

Decision Tree for Selecting a Cbz Deprotection Method

start Start: Cbz-Protected Compound q1 Are reducible functional groups (alkenes, alkynes, nitro, etc.) present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no m3 Consider milder acidic conditions (AlCl3/HFIP) or Nucleophilic Displacement a1_yes->m3 q2 Are other acid-labile groups (e.g., Boc, trityl) present? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no m1 Catalytic Hydrogenolysis (H2, Pd/C) or Transfer Hydrogenation a2_yes->m1 m2 Acidic Cleavage (e.g., HBr/AcOH) a2_no->m2

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method based on substrate compatibility.

General Experimental Workflow for Cbz Deprotection

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation dissolution Dissolve Cbz-protected compound in solvent reagent_add Add deprotection reagents (e.g., Pd/C, acid) dissolution->reagent_add reaction Stir under appropriate conditions (e.g., H2 atmosphere, heat) reagent_add->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Quench reaction and remove catalyst (filtration) monitoring->workup extraction Aqueous work-up and extraction workup->extraction purification Purify product (crystallization, chromatography) extraction->purification

Caption: A generalized workflow for a typical Cbz deprotection experiment.

Experimental Protocols

Catalytic Hydrogenolysis using H₂ Gas

This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[5] The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[5]

Protocol:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[5]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[5]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary.[5]

Catalytic Transfer Hydrogenation

This method is a safer alternative to using hydrogen gas, especially for larger-scale reactions.[5] A variety of hydrogen donors can be used.

Protocol using Ammonium Formate:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction as described above. The work-up is similar, involving filtration through Celite and removal of the solvent.[5]

  • Isolation: Perform an aqueous work-up and extract the product. The organic layer is then dried and concentrated to yield the desired amine.[5]

Acidic Cleavage using HBr in Acetic Acid

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[5]

Protocol:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[5]

  • Monitoring: Monitor the reaction by TLC or UPLC-MS.[5]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[5]

  • Isolation: The product can often be precipitated by the addition of ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.

Signaling Pathway: Mechanism of Catalytic Hydrogenolysis

Cbz-Protected Amine Cbz-Protected Amine Adsorption onto\nPd Catalyst Surface Adsorption onto Pd Catalyst Surface Cbz-Protected Amine->Adsorption onto\nPd Catalyst Surface Cleavage of\nBenzyl C-O Bond Cleavage of Benzyl C-O Bond Adsorption onto\nPd Catalyst Surface->Cleavage of\nBenzyl C-O Bond Formation of Toluene\nand Carbamic Acid Intermediate Formation of Toluene and Carbamic Acid Intermediate Cleavage of\nBenzyl C-O Bond->Formation of Toluene\nand Carbamic Acid Intermediate Decarboxylation Decarboxylation Formation of Toluene\nand Carbamic Acid Intermediate->Decarboxylation Deprotected Amine + CO2 Deprotected Amine + CO2 Decarboxylation->Deprotected Amine + CO2 H2 H2 Adsorption and Dissociation\non Pd Surface Adsorption and Dissociation on Pd Surface H2->Adsorption and Dissociation\non Pd Surface Adsorption and Dissociation\non Pd Surface->Cleavage of\nBenzyl C-O Bond H atoms

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.

Conclusion

The removal of the Cbz protecting group is a fundamental transformation in organic synthesis. The choice of deprotection method is crucial for the successful synthesis of complex molecules. Catalytic hydrogenolysis remains the most common and mildest method, while transfer hydrogenation offers a safer alternative. Acidic cleavage provides a valuable option for substrates that are incompatible with hydrogenation. By understanding the advantages and limitations of each technique, researchers can select the optimal conditions to achieve efficient and clean deprotection, thereby advancing their research and development goals.

References

Application Notes and Protocols: Experimental Design for PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology with PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three main components: a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical component that significantly influences the efficacy and drug-like properties of a PROTAC.[6] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique properties.[3] PEG linkers, composed of repeating ethylene glycol units, enhance aqueous solubility, which is often a challenge for large and lipophilic PROTAC molecules.[3][5][7] Their flexibility can be advantageous for adopting conformations that facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[6][8] However, the relationship between PEG linker length and properties like cell permeability is complex and requires careful optimization.[3][6]

This document provides a detailed guide on the experimental design for developing and evaluating PROTACs that utilize PEG linkers, complete with protocols, data presentation guidelines, and workflow visualizations.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3_Ligase Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Fig. 1: PROTAC Mechanism of Action.

Section 1: PROTAC Synthesis and Characterization

The synthesis of a PROTAC with a PEG linker is a modular process. Typically, ligands for the POI and the E3 ligase (e.g., derivatives of pomalidomide for Cereblon or VHL ligands) are functionalized to allow for coupling with a bifunctional PEG linker.[9]

Synthesis_Workflow General PROTAC Synthesis Workflow Start Start Ligand_Prep 1. Synthesize or Procure Functionalized Ligands (POI & E3) Start->Ligand_Prep Coupling 3. Coupling Reaction (e.g., Click Chemistry, Amide Coupling) Ligand_Prep->Coupling Linker_Selection 2. Select Bifunctional PEG Linker (Varying Lengths) Linker_Selection->Coupling Purification 4. Purification (e.g., HPLC) Coupling->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization End Purified PROTAC Characterization->End

Fig. 2: General PROTAC Synthesis Workflow.
Protocol 1.1: PROTAC Synthesis via Click Chemistry

This protocol describes a general approach for coupling a tetrazine-modified ligand with a trans-cyclooctene (TCO)-functionalized PEG linker.[4]

  • Materials :

    • Tetrazine-functionalized POI ligand (1.0 eq)

    • Bdp FL-peg4-tco linker (or similar TCO-PEG linker) (1.1 eq)[4]

    • E3 Ligase Ligand

    • Anhydrous, degassed solvent (e.g., DMSO or DMF)

    • Reaction vessel

  • Procedure :

    • Dissolve the tetrazine-functionalized POI ligand in the anhydrous solvent.

    • Add the TCO-functionalized PEG linker to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by LC-MS for the disappearance of starting materials and the appearance of the product mass.

    • Once the reaction is complete (typically 1-4 hours), the crude product can be purified.

  • Purification and Characterization :

    • Purification : Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization : Confirm the identity and purity of the final PROTAC product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Section 2: Biophysical Assays for Ternary Complex Evaluation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[1] Biophysical assays are essential for quantifying the binding affinities of the PROTAC to its target proteins and for evaluating the stability of the ternary complex.[10][11]

Biophysical_Workflow Biophysical Characterization Workflow Start Purified PROTAC & Proteins (POI, E3) Binary 1. Binary Binding Affinity (PROTAC <-> POI) (PROTAC <-> E3 Ligase) Start->Binary Ternary 2. Ternary Complex Formation (POI-PROTAC-E3) Binary->Ternary SPR, ITC, BLI Data_Analysis 3. Data Analysis Ternary->Data_Analysis Output Determine: - Binary Kd - Ternary Complex Stability - Cooperativity (α) Data_Analysis->Output

Fig. 3: Biophysical Characterization Workflow.
Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the binding affinity (KD) and kinetics (kon, koff) of binary and ternary interactions in real-time.[12][13]

  • Materials :

    • SPR instrument (e.g., Biacore™)[13]

    • Sensor chip (e.g., Streptavidin-coated chip)[12]

    • Purified, biotinylated E3 ligase complex (e.g., VCB)

    • Purified POI

    • Purified PROTAC at various concentrations

    • Running buffer (e.g., HBS-EP+)

  • Procedure (Ternary Complex Assay) :

    • Immobilization : Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface.[12]

    • Analyte Injection : Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the POI over the sensor surface.[13] This measures the binding of the POI to the PROTAC-E3 complex.

    • Control : As a negative control, inject the POI alone to assess non-specific binding.[12]

    • Regeneration : After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove bound analytes.

  • Data Analysis :

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[12]

    • Cooperativity (α) can be calculated by comparing the binding affinity of the POI to the E3-PROTAC complex versus the POI alone. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Protocol 2.2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data (ΔH, ΔS) and the binding stoichiometry (n) in addition to the KD.[10][11]

  • Materials :

    • ITC instrument

    • Purified POI

    • Purified E3 ligase complex

    • Purified PROTAC

    • Dialysis buffer

  • Procedure :

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

    • Binary Titration : Load the sample cell with the POI (or E3 ligase) and the syringe with the PROTAC. Perform a series of small injections of the PROTAC into the protein solution while measuring the heat change.

    • Ternary Titration : To assess ternary complex formation, load the sample cell with the POI pre-saturated with the PROTAC, and titrate in the E3 ligase.

  • Data Analysis :

    • Integrate the heat-change peaks and plot them against the molar ratio of the titrant.

    • Fit the data to a suitable binding model to determine KD, enthalpy (ΔH), and stoichiometry (n).[10] The Gibbs free energy (ΔG) can then be calculated, which indicates the stability of the complex.[2]

Table 1: Representative Biophysical Data for PROTACs with Varying PEG Linker Lengths
PROTAC IDLinker (PEG units)Binary KD (POI) [nM]Binary KD (E3) [nM]Ternary Complex KD [nM]Cooperativity (α)
PROTAC-A215801012.0
PROTAC-B41875527.0
PROTAC-C62090257.2
PROTAC-D82285603.1

Note: Data are hypothetical and for illustrative purposes. Cooperativity (α) is calculated as (KD POI * KD E3) / (KD Ternary * KD PROTAC-E3).

Section 3: Cell-Based Assays for Degradation and Efficacy

Once a PROTAC demonstrates favorable biophysical properties, its ability to induce degradation of the POI must be confirmed in a cellular context.[14] Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximal degradation level).[14][15]

Cellular_Workflow Cell-Based Assay Workflow cluster_detection Detection Methods Start Select Cell Line Expressing POI & E3 Treatment 1. Treat Cells with PROTAC Dose-Response Start->Treatment Incubation 2. Incubate for Defined Time Period (e.g., 4, 8, 24h) Treatment->Incubation Lysis 3. Cell Lysis & Protein Quantification Incubation->Lysis Detection 4. POI Level Detection Lysis->Detection Data_Analysis 5. Data Analysis Detection->Data_Analysis WB Western Blot MS Mass Spectrometry (Proteomics) Luminescence HiBiT / NanoBRET (Live-cell) Output Determine: - DC50 & Dmax - Degradation Kinetics - Mechanism of Action Data_Analysis->Output

Fig. 4: Cell-Based Assay Workflow.
Protocol 3.1: Western Blotting for POI Degradation

Western blotting is a standard method to quantify changes in protein levels following PROTAC treatment.[16]

  • Materials :

    • Appropriate cell line

    • Cell culture reagents

    • PROTAC stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Primary antibody specific to the POI

    • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure :

    • Cell Seeding : Seed cells in multi-well plates and allow them to adhere overnight.

    • PROTAC Treatment : Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis : Wash cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer : Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer proteins to a membrane.

    • Immunoblotting : Block the membrane, then probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

    • Detection : Apply the chemiluminescent substrate and image the blot.

    • Loading Control : Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis :

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control.

    • Plot the normalized POI levels against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the DC50 and Dmax values.[15]

Table 2: Representative Cellular Degradation Data for PROTACs with Varying PEG Linker Lengths
PROTAC IDLinker (PEG units)DC50 (nM)Dmax (%)Cell Viability IC50 (nM)
PROTAC-A255065>1000
PROTAC-B445>9580
PROTAC-C612088250
PROTAC-D880050>1000

Note: Data are hypothetical and for illustrative purposes. Optimal degradation is often seen with a specific linker length, highlighting the importance of linker optimization.[6][17]

Section 4: In Vivo Experimental Design

Successful in vitro degradation must translate to in vivo efficacy.[18] Animal models, such as tumor xenografts in mice, are used to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of PROTACs.[]

InVivo_Workflow In Vivo Evaluation Workflow Start Establish Animal Model (e.g., Tumor Xenograft) Dosing 1. PROTAC Administration (Route, Dose, Schedule) Start->Dosing PK_Sampling 2. PK Sampling (Blood Collection at Time Points) Dosing->PK_Sampling PD_Sampling 3. PD Sampling (Tumor/Tissue Collection at Time Points) Dosing->PD_Sampling PK_Analysis 4. PK Analysis (LC-MS/MS of Plasma) PK_Sampling->PK_Analysis PD_Analysis 5. PD Analysis (Western Blot/IHC of Tissue) PD_Sampling->PD_Analysis PKPD_Modeling 6. PK/PD Modeling PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling End Determine In Vivo Efficacy & Exposure PKPD_Modeling->End

Fig. 5: In Vivo Evaluation Workflow.
Protocol 4.1: Mouse Xenograft Model for PK/PD Assessment

  • Materials :

    • Immunocompromised mice (e.g., NOD-SCID)

    • Human cancer cell line for implantation

    • PROTAC formulated in a suitable vehicle (e.g., PEG400/Solutol/Capryol)

    • Blood collection supplies (e.g., heparinized capillaries)

    • Tissue collection and homogenization tools

  • Procedure :

    • Tumor Implantation : Subcutaneously implant tumor cells into the flanks of the mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

    • Grouping and Dosing : Randomize mice into treatment groups (e.g., vehicle control, PROTAC at low/mid/high doses). Administer the PROTAC via the desired route (e.g., intraperitoneal (IP) or oral (PO)) according to the dosing schedule.[18]

    • PK Sampling : At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. Process the blood to obtain plasma.

    • PD Sampling : At the end of the study or at specific time points, euthanize cohorts of mice and harvest tumors and other relevant tissues.

    • Tumor Growth Inhibition : For efficacy studies, measure tumor volume with calipers at regular intervals throughout the study.

  • Sample Analysis :

    • PK Analysis : Quantify the concentration of the PROTAC in plasma samples using LC-MS/MS. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[]

    • PD Analysis : Prepare lysates from the harvested tumors. Measure the levels of the POI using Western Blot or immunohistochemistry (IHC) to determine the extent and duration of target degradation in vivo.[]

Table 3: Representative In Vivo PK/PD Parameters
ParameterPROTAC-B (10 mg/kg, PO)
Pharmacokinetics (PK)
Cmax (ng/mL)1250
Tmax (hr)2
AUC0-24h (ng·hr/mL)9800
t1/2 (hr)6.5
Pharmacodynamics (PD)
Max Tumor Degradation (%)85% at 8 hr
Duration of >50% Degradation48 hr
Tumor Growth Inhibition (%)75% (at Day 21)

Note: Data are hypothetical and for illustrative purposes. Establishing a clear relationship between drug exposure (PK) and target degradation (PD) is a key goal of these studies.[18][20]

References

Troubleshooting & Optimization

Technical Support Center: Cbz-NH-PEG6-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG6-C2-acid conjugation reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS conjugation reaction with this compound?

A1: The conjugation process involves two critical pH-dependent steps. The first is the activation of the carboxylic acid on the this compound linker with EDC and NHS, which is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The second step, the coupling of the activated NHS-ester to the primary amine on your target molecule (e.g., protein, peptide), is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling step.[1]

Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[1]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used.[1] Other suitable options include HEPES and borate buffers.

Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, or carboxylates, like acetate, will interfere with the EDC/NHS chemistry and should be avoided.[1]

Q3: How should I handle and store my this compound, EDC, and NHS reagents?

A3: Proper handling and storage are critical for maintaining the activity of these reagents.

  • This compound: Store desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. To facilitate handling, a stock solution can be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C under an inert gas.[1]

  • EDC and NHS: Both are moisture-sensitive. Store them desiccated at -20°C. As with the PEG linker, ensure the vials warm to room temperature before opening. For frequent use, consider preparing single-use aliquots to minimize exposure to moisture.[1]

Q4: My protein-PEG conjugate is aggregating. What are the possible causes and how can I prevent this?

A4: Protein aggregation during or after PEGylation is a common challenge. Several factors can contribute to this issue:

  • Intermolecular Cross-linking: If your target molecule also contains exposed carboxyl groups, EDC can activate these, leading to protein-protein cross-linking. A two-step conjugation protocol is designed to minimize this.

  • Hydrophobic Interactions: The Cbz (benzyloxycarbonyl) group on the linker is hydrophobic and can promote aggregation, especially at high concentrations of the linker or the protein.

  • Suboptimal Reaction Conditions: Incorrect pH, high concentrations of reactants, or inappropriate temperatures can lead to protein unfolding and aggregation.[2]

To mitigate aggregation, consider the following strategies:

  • Optimize Molar Ratios: Titrate the molar ratio of the this compound to your protein. Start with a low ratio (e.g., 2:1 or 5:1) and gradually increase it.[2]

  • Reduce Reactant Concentrations: Perform the reaction at a lower protein concentration (e.g., <5 mg/mL).[2]

  • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C overnight) to slow down the reaction rate and potentially reduce aggregation.[2]

  • Incorporate Stabilizing Excipients: Additives like arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v) to the reaction buffer can help to suppress protein aggregation.[2]

Q5: Do I need to remove the Cbz protecting group after conjugation, and if so, how?

A5: The necessity of Cbz deprotection depends on the final application. The Cbz group is relatively stable and may not need to be removed if it does not interfere with the function of the conjugate. If deprotection is required, several methods can be employed:

  • Catalytic Hydrogenolysis: This is a common and mild method using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[3]

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but these are harsh conditions that may damage the protein.[3] A milder alternative is using AlCl₃ in hexafluoroisopropanol (HFIP).[3][4]

The choice of deprotection method should be carefully considered based on the stability of your conjugated molecule.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC or NHS due to moisture exposure.Use fresh, properly stored EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.
Suboptimal pH for activation or coupling.Verify the pH of your MES (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers.
Presence of interfering substances in buffers (e.g., Tris, glycine, acetate).Use non-amine, non-carboxylate buffers such as MES and PBS or HEPES.
Insufficient molar excess of the PEG linker.Increase the molar ratio of this compound to the target molecule. A 10- to 50-fold molar excess is a common starting point.
Precipitation/Aggregation During Reaction High concentration of protein or PEG linker.Reduce the concentration of the protein and/or the PEG linker.
Hydrophobic nature of the Cbz group causing aggregation.Add stabilizing excipients like arginine (50 mM) or glycerol (5-10% v/v) to the reaction buffer.
Suboptimal reaction temperature.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inconsistent Results Variability in reagent quality or handling.Standardize reagent handling procedures, including aliquoting and storage.
Inaccurate quantification of reactants.Ensure accurate concentration determination of your protein and the PEG linker.
Difficulty in Purifying the Conjugate Presence of unreacted PEG linker and byproducts.Utilize size exclusion chromatography (SEC) to separate the larger conjugate from smaller unreacted molecules. Ion-exchange chromatography (IEX) can also be effective for separating based on charge differences.
Aggregates co-eluting with the desired conjugate.Optimize chromatography conditions (e.g., buffer composition, gradient) to improve resolution. Consider using hydrophobic interaction chromatography (HIC) as an orthogonal purification step.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for optimizing your this compound conjugation reactions. These are starting recommendations and may require further optimization for your specific application.

Parameter Recommended Range Notes
Activation Buffer pH 4.5 - 6.0MES buffer is recommended.
Coupling Buffer pH 7.0 - 8.5PBS, HEPES, or Borate buffers are suitable.
Molar Ratio (EDC:this compound) 1:1 to 10:1A higher excess of EDC may be needed at neutral pH.[5]
Molar Ratio (NHS:this compound) 1:1 to 5:1NHS stabilizes the active intermediate.
Molar Ratio (PEG Linker:Target Molecule) 2:1 to 50:1This should be optimized to achieve the desired degree of PEGylation.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.
Quenching Agent Concentration 10-50 mMHydroxylamine, Tris, or glycine can be used to quench the reaction.

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol

This protocol is designed to minimize protein-protein cross-linking.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Target molecule with primary amines (e.g., protein in a suitable buffer)

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare stock solutions of each reagent in an appropriate anhydrous solvent (e.g., DMSO or DMF for the PEG linker) or activation buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the linker solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to the Target Molecule:

    • Immediately add the activated linker solution to your target molecule in the Coupling Buffer. Alternatively, perform a buffer exchange of the activated linker into the Coupling Buffer using a desalting column before adding it to the target molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents by size exclusion chromatography (SEC) or dialysis.

    • Further purify the conjugate using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) if necessary.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-PEG-protein conjugate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-PEG-protein conjugate in a suitable solvent.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the conjugate).

    • Place the reaction mixture under a hydrogen atmosphere.

  • Reaction:

    • Stir the reaction vigorously at room temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., mass spectrometry to observe the mass shift upon Cbz removal).

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to obtain the deprotected conjugate. Further purification may be necessary.

Visualizations

Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_optional_deprotection Optional Deprotection Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Cbz-PEG-Protein Conjugate Activated_Linker->Conjugate 2h RT or O/N 4°C Target Target Molecule (e.g., Protein-NH2) Target->Conjugate Final_Conjugate H2N-PEG-Protein Conjugate Conjugate->Final_Conjugate Deprotection H2, Pd/C Deprotection->Final_Conjugate

Caption: Workflow for this compound conjugation.

Troubleshooting_Tree Start Low/No Conjugation Yield Check_Reagents Are EDC/NHS fresh and handled properly? Start->Check_Reagents Check_pH Is the buffer pH correct for each step? Start->Check_pH Check_Buffers Are buffers free of interfering amines/carboxylates? Start->Check_Buffers Check_Ratio Is the PEG linker molar excess sufficient? Start->Check_Ratio Sol_Reagents Use fresh reagents, warm to RT before opening. Check_Reagents->Sol_Reagents No Sol_pH Verify pH: 4.5-6.0 for activation, 7.0-8.5 for coupling. Check_pH->Sol_pH No Sol_Buffers Use MES and PBS/HEPES. Check_Buffers->Sol_Buffers No Sol_Ratio Increase molar excess of the PEG linker. Check_Ratio->Sol_Ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

Signaling_Pathway Carboxyl R-COOH (Cbz-PEG-Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxyl NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Conjugate) NHS_Ester->Amide_Bond + Amine R'-NH2 (Target Molecule) Amine->Amide_Bond

References

Technical Support Center: Optimizing PROTAC® Solubility with PEG6 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of PEG6 linkers.

Troubleshooting Guide: Addressing Poor PROTAC® Solubility

Researchers often encounter solubility issues with PROTACs due to their high molecular weight and lipophilicity.[1] This guide provides a systematic approach to resolving these challenges, particularly when incorporating PEG6 linkers to enhance aqueous solubility.

Problem: Precipitate Formation During Experimentation

A common issue is the precipitation of the PROTAC molecule when diluting a DMSO stock solution into an aqueous buffer, such as PBS or cell culture media. This occurs due to the abrupt change in solvent polarity.

Solutions:

  • Optimize DMSO Concentration: While minimizing the final DMSO concentration is crucial to avoid cellular toxicity (ideally below 0.1%), a certain amount may be necessary to maintain solubility.

  • Employ Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. A recommended formulation for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Utilize Sonication and Gentle Heating: To aid dissolution, warm the stock solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes. Always visually inspect the solution for any remaining precipitate before use.

  • Incorporate PEG6 Linkers in PROTAC® Design: Polyethylene glycol (PEG) linkers are hydrophilic and can significantly increase the aqueous solubility of PROTACs.[2][3] A PEG6 linker provides a good balance of increased hydrophilicity and sufficient length to facilitate the formation of a stable ternary complex.[4]

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers, and specifically PEG6, used to improve PROTAC® solubility?

A1: PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic and increase the overall water solubility of the PROTAC molecule.[3] This helps to overcome the inherent hydrophobicity of many PROTACs.[1] A PEG6 linker is often an optimal choice as it provides a significant increase in hydrophilicity without being excessively long, which could negatively impact cell permeability and binding kinetics.[4]

Q2: Can a PEG6 linker negatively impact my PROTAC's® activity?

A2: While PEG linkers are excellent for improving solubility, the linker length and composition are critical for maintaining biological activity.[5] A linker that is too long or too short can prevent the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). Therefore, it is essential to empirically determine the optimal linker length for each specific target and E3 ligase combination.

Q3: What is the "hook effect" and can PEG linkers help mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC® experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC. This is because at high concentrations, the PROTAC® can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the necessary ternary complex. While PEG linkers do not directly prevent the hook effect, by improving solubility, they can help ensure that the PROTAC® is fully dissolved at the optimal concentration range, allowing for more accurate determination of the ideal working concentration to avoid the hook effect.

Q4: How do I confirm that my PROTAC® is working via the ubiquitin-proteasome system?

A4: To confirm that the observed protein degradation is proteasome-dependent, you can perform a co-treatment experiment. Treat your cells with your PROTAC® in the presence and absence of a proteasome inhibitor, such as MG132. If the degradation of your target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation mechanism.

Data Presentation: Impact of Linker on PROTAC® Properties

The following table summarizes the general impact of different linker types on the physicochemical properties of PROTACs.

Linker TypeKey CharacteristicsImpact on SolubilityImpact on Permeability
Alkyl Linker Hydrocarbon chainsGenerally decreases aqueous solubilityCan improve cell permeability
PEG Linker Hydrophilic ethylene glycol unitsSignificantly increases aqueous solubility[2][3]Can be optimized for good cell permeability
PEG6 Linker 6 ethylene glycol unitsProvides a substantial increase in hydrophilicityOften a good balance for cell permeability

Illustrative Solubility Data:

While specific solubility data is highly dependent on the individual PROTAC®, the following table provides a conceptual representation of how a PEG6 linker can improve solubility compared to an alkyl linker.

PROTAC®Linker TypeAqueous Solubility (µM)
PROTAC®-XC6 Alkyl5
PROTAC®-XPEG650

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method to assess the kinetic solubility of a PROTAC®.

Materials:

  • PROTAC® compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC)

Procedure:

  • Prepare a high-concentration stock solution of the PROTAC® in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO.

  • Add a small volume of each DMSO dilution to a larger volume of PBS in a 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of PBS) to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the absorbance of each well at a wavelength where the compound has maximum absorbance, or analyze the concentration of the soluble compound using a validated analytical method like HPLC.

  • Determine the kinetic solubility as the highest concentration at which no precipitation is observed.

Protocol 2: Western Blotting for Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC®.

Materials:

  • Cells expressing the target protein

  • Cell culture medium

  • PROTAC® stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific for the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC® for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by mixing equal amounts of protein with loading buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Mandatory Visualizations

PROTAC_Mechanism PROTAC® Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC® PROTAC_bound PROTAC® POI Target Protein (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 PROTAC_bound->POI_bound PROTAC_bound->E3_bound POI_bound->E3_bound POI_ub Poly-ubiquitinated POI E3_bound->POI_ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_ub->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC® Mechanism of Action Diagram.

Troubleshooting_Workflow Troubleshooting PROTAC® Solubility Workflow Start Poor PROTAC® Solubility Observed Q1 Is the PROTAC® a newly designed molecule? Start->Q1 Redesign Incorporate PEG6 linker to increase hydrophilicity Q1->Redesign Yes Optimize_Formulation Optimize Formulation Q1->Optimize_Formulation No Redesign->Optimize_Formulation Co_solvents Use co-solvents (e.g., PEG300, Tween-80) Optimize_Formulation->Co_solvents Sonication Apply sonication and gentle heating Optimize_Formulation->Sonication Check_DMSO Optimize final DMSO concentration Optimize_Formulation->Check_DMSO End Solubility Improved Co_solvents->End Sonication->End Check_DMSO->End

Caption: Troubleshooting Workflow for PROTAC® Solubility.

References

Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length to promote efficient ternary complex formation and subsequent target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A PROTAC molecule is a heterobifunctional compound composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] The linker's length, chemical composition, and attachment points are critical determinants of the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]

Q2: Why is optimizing the linker length so critical for PROTAC efficacy?

Optimizing the linker length is a critical step in developing potent and selective PROTACs.[2] An improperly designed linker can lead to several issues:

  • Steric Hindrance: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[2][4][5]

  • Inefficient Ubiquitination: A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[2][5]

  • Non-Productive Binding: A linker that is too long or flexible might also lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible.[4]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a series of PROTACs with varying linker lengths is often necessary.[2][6]

Q3: What are the most common types of linkers used in PROTACs?

The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[3][6] Approximately 55% of published PROTAC linkers contain PEG motifs, and about 30% contain alkyl chains.[3] More rigid linkers incorporating elements like piperazine, piperidine rings, or alkynes are also increasingly used to improve physicochemical properties and restrict conformation.[6][]

Q4: What is the "hook effect" and how can linker optimization mitigate it?

The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations.[4] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[4] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex.[4][8] Modifying linker flexibility can also influence the severity of the hook effect.[4]

Troubleshooting Guide

Problem 1: My PROTAC binds to the target protein and the E3 ligase in binary assays but fails to induce target degradation in cells.

  • Possible Cause 1: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to a non-productive ternary complex conformation.[4]

    • Troubleshooting Steps:

      • Synthesize a library of PROTACs with varying linker lengths and flexibilities.

      • Evaluate the degradation activity of each PROTAC using Western Blotting to determine the optimal linker length.

      • Consider incorporating more rigid linkers to pre-organize the PROTAC for optimal ternary complex formation.[9]

  • Possible Cause 2: Poor Physicochemical Properties of the Linker.

    • Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[4][5]

    • Troubleshooting Steps:

      • Assess the physicochemical properties of your PROTAC (e.g., solubility, lipophilicity).

      • Modify the linker by incorporating more polar functional groups (e.g., amides, ethers) to improve solubility or lipophilic groups to enhance cell permeability.[1]

      • Perform cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm intracellular target binding.[10]

Problem 2: I am observing a strong "hook effect" with my PROTAC, limiting its therapeutic window.

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Explanation: The ternary complex may not be sufficiently stable, leading to a pronounced hook effect at higher concentrations.[4]

    • Troubleshooting Steps:

      • Measure the ternary complex formation and cooperativity using biophysical assays like SPR, ITC, or FRET.[11][][13]

      • Optimize the linker to enhance positive cooperativity. This can involve fine-tuning the length, rigidity, and chemical composition to promote favorable protein-protein interactions between the POI and the E3 ligase.[1][4]

Quantitative Data Summary

The optimal linker length is highly target-dependent. The following table summarizes findings from various studies.

Target ProteinE3 LigaseOptimal Linker Length (atoms)Observations
ERαUnspecified16Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[2][14]
p38αUnspecified15-17Linkers shorter than 15 atoms were less effective.[2][6]
BTKCRBN≥ 4 PEG unitsShorter linkers impaired binding affinity due to steric repulsion.[3] Longer linkers allowed for potent degradation even without positive cooperativity.[15]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]

Experimental Protocols

1. Western Blot for PROTAC-Mediated Protein Degradation

  • Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC in cells.[10]

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image it.

    • Perform densitometry analysis to quantify the relative protein levels.[10]

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Objective: To measure the kinetics and affinity of ternary complex formation.[11]

  • Methodology:

    • Immobilize the E3 ligase onto the SPR sensor chip.

    • Inject the PROTAC at various concentrations to measure its binary binding affinity to the E3 ligase.

    • In a separate experiment, inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface.

    • The formation of the ternary complex will result in a further increase in the SPR signal.

    • Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for the ternary complex.

    • The cooperativity factor (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase binary complex with its affinity to the PROTAC alone.[11][16]

3. NanoBRET Assay for Cellular Ternary Complex Formation

  • Objective: To measure the formation of the ternary complex within living cells.[17][18]

  • Methodology:

    • Genetically fuse a NanoLuciferase (NanoLuc) donor to the target protein and a HaloTag acceptor to the E3 ligase.

    • Express these fusion proteins in cells.

    • Add the HaloTag ligand labeled with a fluorescent acceptor and the NanoLuc substrate to the cells.

    • Treat the cells with the PROTAC.

    • If a ternary complex forms, the NanoLuc donor and the HaloTag acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • Measure the BRET signal using a plate reader to quantify ternary complex formation.[18]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded POI (Fragments) Proteasome->DegradedPOI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_1 Linker Optimization Workflow Start Start: Define POI and E3 Ligase Design Design & Synthesize Linker Library (Varying Length, Rigidity, Composition) Start->Design Binary Binary Binding Assays (SPR, ITC) Confirm binding to POI and E3 Design->Binary Degradation Cellular Degradation Assay (Western Blot, DC50/Dmax) Binary->Degradation Ternary Ternary Complex Assays (SPR, FRET, NanoBRET) Measure formation & cooperativity Degradation->Ternary Hook Assess Hook Effect Ternary->Hook Optimize Iterative Optimization Hook->Optimize Optimize->Design Refine Linker End Optimal PROTAC Identified Optimize->End Meets Criteria

Caption: A systematic workflow for optimizing PROTAC linker length.

Linker_Length_Impact cluster_2 Impact of Linker Length on Ternary Complex Formation TooShort Too Short Steric Hindrance No Ternary Complex Efficacy Degradation Efficacy TooShort->Efficacy Low Optimal Optimal Length Stable & Productive Ternary Complex Optimal->Efficacy High TooLong Too Long Unstable & Flexible Inefficient Ubiquitination TooLong->Efficacy Low LinkerLength Linker Length

Caption: The relationship between linker length and degradation efficacy.

References

Technical Support Center: Overcoming Steric Hindrance with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using flexible Polyethylene Glycol (PEG) linkers to overcome steric hindrance in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during bioconjugation experiments involving PEG linkers.

Issue 1: Low Conjugation Efficiency or Low Yield

Q: I am observing a low yield of my final conjugate. What are the potential causes and how can I troubleshoot this?

A: Low conjugation efficiency is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical for successful conjugation.[1]

    • pH: Ensure the pH of your reaction buffer is optimal for the chosen chemistry. For NHS-ester chemistry targeting primary amines, a pH of 7-9 is recommended.[2] For maleimide chemistry targeting thiol groups, a pH range of 6.5-7.5 is most effective.[2]

    • Temperature and Time: Most conjugation reactions proceed well at room temperature for 1-2 hours or overnight at 4°C.[1] If you suspect your protein is sensitive, performing the reaction at 4°C for a longer duration is advisable.[3]

  • Inactive Reactive Groups: The functional groups on your PEG linker or biomolecule may not be sufficiently reactive.

    • Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis.[4] Always prepare your PEG-NHS ester solution immediately before use and avoid storing it.[5][6]

    • Oxidation of Thiols: Cysteine residues can form disulfide bonds, rendering them unreactive towards maleimide linkers.[7] Reduce disulfide bonds using an agent like TCEP or DTT prior to conjugation. It is critical to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with the linker.[1]

  • Steric Hindrance from the PEG Linker Itself: While PEG linkers are used to overcome steric hindrance, a very long PEG chain can sometimes wrap around the molecule and block the reactive ends from accessing their targets.[1][8] Consider using a shorter PEG linker if you suspect this is the issue.

  • Poor Solubility of Linker-Payload: Highly hydrophobic payloads can have limited solubility in aqueous buffers, even with a PEG linker, leading to an incomplete reaction.[8] Longer PEG chains generally impart greater hydrophilicity, which can improve solubility.[8]

Issue 2: Loss of Biological Activity of the Conjugate

Q: My conjugated molecule shows reduced or no biological activity. What could be the reason and what steps can I take?

A: A loss of biological activity post-conjugation is a significant concern, often pointing to issues with how the PEG linker is affecting the biomolecule's structure and function.

  • Conjugation at a Critical Site: The PEG linker may be attached to a residue that is essential for the biomolecule's activity, such as in the binding site. This can cause steric hindrance, preventing the molecule from interacting with its target.[9]

    • Solution: If possible, utilize site-specific conjugation methods to attach the PEG linker to a region of the molecule that is distant from the active site.[9]

  • Conformational Changes: The conjugation process itself might induce changes in the secondary or tertiary structure of the biomolecule, leading to a loss of function.

    • Characterization: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes in your conjugate.

    • Optimization: Modify reaction conditions, such as using a lower temperature, to minimize the risk of denaturation.

  • Excessive PEGylation: Attaching too many PEG chains to a single molecule can create a dense "shield" that sterically hinders its interaction with its target.

    • Control Molar Ratio: Carefully control the molar ratio of the PEG linker to the biomolecule during the conjugation reaction to limit the degree of labeling.[4][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of PEG linkers to overcome steric hindrance.

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[1] In bioconjugation, this can occur when a bulky molecule, like an antibody or a nanoparticle, is being conjugated to another molecule, such as a drug or a fluorescent dye. The sheer size of the components can prevent the reactive groups from coming into close enough proximity for the reaction to occur. Similarly, after conjugation, the attached molecule might sterically block the active site of a protein, reducing its biological activity.[10]

Q2: How do flexible PEG linkers help overcome steric hindrance?

A2: Flexible PEG linkers act as spacers, physically separating the two conjugated molecules.[11] This increased distance reduces the spatial interference between them, allowing for more efficient conjugation and preserving the biological activity of the molecules.[12] The flexibility of the PEG chain allows the conjugated components to orient themselves favorably for interaction with their targets.[12]

Q3: How does the length of the PEG linker affect its ability to overcome steric hindrance?

A3: The length of the PEG linker is a critical parameter.[1]

  • Too Short: A short linker may not provide enough separation, leading to continued steric clash and potentially reduced biological activity of the final conjugate.[1]

  • Too Long: A very long PEG chain can sometimes introduce its own steric hindrance by wrapping around the biomolecule or by increasing the hydrodynamic radius to an extent that it interferes with cellular uptake or receptor binding.[1][8] The optimal length is often a balance that needs to be determined empirically for each specific application.[13]

Q4: What are the differences between linear and branched PEG linkers in addressing steric hindrance?

A4:

  • Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units.[13] They are generally easier to synthesize and offer precise control over the linker length, making them ideal for applications requiring minimal steric interference.[13]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[13] They can provide a more significant "shielding" effect, which can be beneficial for reducing immunogenicity and increasing in vivo circulation time.[13] However, their larger size can sometimes contribute to steric hindrance if not chosen carefully.

Q5: Can PEG linkers improve the pharmacokinetic properties of a drug?

A5: Yes, PEGylation is a well-established method for improving the pharmacokinetics of therapeutic molecules.[13] The PEG chain increases the hydrodynamic size of the molecule, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[13][14] This can lead to greater accumulation of the drug in the target tissue.[13]

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on various parameters in the context of Antibody-Drug Conjugates (ADCs).

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker PEG UnitsADC Construct (Antibody-Payload)Cell LineIC50 (nM)
0Trastuzumab-MMAESK-BR-30.5
4Trastuzumab-MMAESK-BR-30.8
8Trastuzumab-MMAESK-BR-31.2
12Trastuzumab-MMAESK-BR-31.5
24Trastuzumab-MMAESK-BR-32.1
4Affibody-MMAENCI-N87~6.5-fold decrease vs non-PEGylated
10Affibody-MMAENCI-N87~22.5-fold decrease vs non-PEGylated

Data synthesized from multiple preclinical studies. Absolute values are context-dependent.[13][15]

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics

Linker PEG UnitsADC ConstructHalf-life (t1/2) in vivoClearance Rate
0DAR8 ADCHighHigh
2DAR8 ADCIncreasedReduced
4DAR8 ADCFurther IncreasedFurther Reduced
8DAR8 ADCStabilized at a higher levelStabilized at a lower level
12DAR8 ADCStabilized at a higher levelStabilized at a lower level
24DAR8 ADCStabilized at a higher levelStabilized at a lower level
4 (kDa)Affibody-MMAESignificantly Improved-
10 (kDa)Affibody-MMAEFurther Improved-

This table illustrates a general trend observed in preclinical studies.[15][16]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[4][6]

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[2][4]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[4][6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[1] Mix gently. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][4]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts using size-exclusion chromatography or dialysis.[2]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[1]

Protocol 2: General Procedure for Maleimide PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[7][12][17]

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).[2]

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are in disulfide bonds, add a reducing agent like TCEP (10-100 fold molar excess) and incubate for 20-30 minutes at room temperature.[7] If using DTT, it must be removed before the next step.

  • PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide reagent in a suitable solvent (e.g., conjugation buffer or an organic solvent like DMSO).[12][17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[12][17]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[12][17] Protect the reaction from light if using a fluorescently-labeled maleimide.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[12][17]

  • Characterization: Confirm the conjugation and assess the purity of the product using methods such as HPLC and mass spectrometry.[3]

Visualizations

experimental_workflow_nhs_pegylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Mix Protein and PEG-NHS (10-20x molar excess) protein_prep->conjugation peg_prep Dissolve PEG-NHS (immediately before use) peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify analyze Characterize (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Workflow for NHS-Ester PEGylation of a protein.

signaling_pathway_inhibition cluster_pathway Simplified Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor_noPEG Inhibitor (No PEG) Inhibitor_noPEG->Kinase1 Binding Site Sterically Hindered Steric_Hindrance Steric Hindrance Blocks Binding Inhibitor_PEG Inhibitor-PEG Conjugate Inhibitor_PEG->Kinase1 PEG linker enables binding and inhibition

References

Technical Support Center: Optimizing Linker Design to Reduce the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for mitigating the high-dose hook effect in immunoassays through optimized linker design.

Frequently Asked Questions (FAQs)

Q1: What is the high-dose hook effect?

The high-dose hook effect, also known as the prozone phenomenon, is an analytical artifact that can occur in "one-step" or "sandwich" immunoassays.[1][2] It results in a paradoxically low signal at extremely high concentrations of the analyte.[1] Instead of the signal increasing proportionally with the analyte concentration, the dose-response curve "hooks" back down, leading to a significant underestimation of the analyte's true concentration or even a false negative result.[1][3]

Q2: What is the underlying mechanism of the hook effect in a sandwich immunoassay?

In a typical one-step sandwich immunoassay, a capture antibody, the analyte, and a labeled detection antibody are incubated together.[3] At optimal concentrations, the analyte forms a "sandwich" between the capture and detection antibodies. However, when the analyte is in vast excess, it saturates the binding sites of both the capture and detection antibodies simultaneously.[2][4] This prevents the formation of the sandwich complex.[3][4] During the wash steps, the unbound detection antibodies (now bound to free analyte) are washed away, resulting in a much lower signal than expected.[3]

HookEffect Figure 1. Mechanism of the High-Dose Hook Effect cluster_optimal Optimal Analyte Concentration cluster_hook Excess Analyte (Hook Effect) CapAb1 Capture Ab Analyte1 Analyte CapAb1->Analyte1 Binds DetAb1 Detection Ab Analyte1->DetAb1 Binds label_opt Result: Sandwich Formed, Strong Signal CapAb2 Capture Ab Analyte2a Analyte CapAb2->Analyte2a Saturated Analyte2b Analyte DetAb2 Detection Ab DetAb2->Analyte2b Saturated label_hook Result: No Sandwich, Weak Signal Workflow Figure 2. Workflow for Linker Optimization A Suspect Hook Effect (Low signal at high concentration) B Confirm with Serial Dilution Protocol A->B C Design & Synthesize Reagents with Linker Variants (e.g., varying length/flexibility) B->C If confirmed D Perform Comparative Assay (Test all variants against high-concentration analyte series) C->D E Analyze Dose-Response Curves (Compare hook points & dynamic range) D->E F Select Optimal Linker (Widest dynamic range) E->F LinkerProperties Figure 3. Key Linker Properties for Hook Effect Mitigation cluster_properties Linker Properties cluster_outcomes Desired Outcomes cluster_goal Primary Goal Length Increased Length Outcome1 Reduced Steric Hindrance Length->Outcome1 Flexibility High Flexibility (e.g., Glycine-rich) Outcome2 Improved Conformational Freedom Flexibility->Outcome2 Solubility High Solubility (Hydrophilic residues) Outcome3 Enhanced Binding Kinetics Solubility->Outcome3 Goal Mitigated Hook Effect (Higher Hook Point & Wider Dynamic Range) Outcome1->Goal Outcome2->Goal Outcome3->Goal

References

Technical Support Center: PEGylated PROTACs & Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in PEGylated PROTACs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PEGylated PROTAC shows high binding affinity in biochemical assays but has poor cellular activity (no target degradation). What is the most likely cause?

A1: The most common reason for this discrepancy is poor cell permeability.[1][2] PROTACs are large molecules, often with a high molecular weight (MW > 800 Da) and polar surface area, which inherently limits their ability to passively diffuse across the cell membrane.[3][4] PEGylation, while beneficial for solubility, further increases the molecule's size and hydrophilicity, often hindering cell entry.[][6]

Troubleshooting Steps:

  • Confirm Permeability: The first step is to experimentally measure the cell permeability of your PROTAC. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more comprehensive view including active transport are recommended.[3][7][8][9]

  • Assess Target Engagement in Cells: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC can bind its target and the E3 ligase within a cellular environment.[1][2] If there's no engagement, permeability is the primary suspect.

Q2: What are the key physicochemical properties influencing the permeability of PEGylated PROTACs?

A2: Unlike traditional small molecules that often follow Lipinski's "Rule of Five," PROTACs exist in a "beyond Rule of Five" (bRo5) space.[4] Key properties influencing their permeability include:

  • Molecular Weight (MW): While most PROTACs have high MWs, minimizing size where possible is advantageous.

  • Polar Surface Area (PSA): High PSA, often increased by PEG linkers, is detrimental to passive diffusion. A key strategy is designing PROTACs that can adopt folded conformations in the nonpolar cell membrane, effectively shielding their polar surfaces.[10][11][12] This "chameleon-like" behavior is crucial.[13][14][15]

  • Lipophilicity (cLogP): There is a fine balance. While increased lipophilicity can improve membrane crossing, excessive lipophilicity (e.g., cLogP > 5) can lead to poor solubility or membrane retention.[16]

  • Linker Composition and Length: The linker is a critical determinant. Shorter PEG linkers are often associated with better permeability than longer ones.[16][17] Replacing amide bonds in the linker with esters can reduce hydrogen bond donors (HBDs) and improve permeability.[3]

Q3: How does the PEG linker length specifically impact my PROTAC's performance?

A3: The PEG linker length has a multi-faceted impact:

  • Permeability: Generally, shorter PEG linkers lead to more permeable compounds.[16][17] Excessively long PEG chains increase the molecular weight and polar surface area, which can reduce cell permeability.[]

  • Ternary Complex Formation: The linker must be an optimal length to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[18][19] A linker that is too short can cause steric hindrance, while one that is too long can lead to an unstable complex due to high flexibility.[]

  • Efficacy (DC50/Dmax): Because of the effects on permeability and ternary complex stability, linker length directly influences degradation efficiency (DC50) and the maximum level of degradation (Dmax).[][18] This relationship is often parabolic, with an optimal linker length yielding the best performance.

Q4: My PROTAC's permeability is confirmed to be low. What are the primary strategies to improve it?

A4: If low permeability is confirmed, several rational design strategies can be employed:

  • Linker Optimization: This is the most common approach.

    • Shorten the Linker: Systematically reduce the number of PEG units. Studies show a 2-unit PEG linker can be 20-fold more permeable than a 3-unit one in the same series.[17]

    • Increase Rigidity: Incorporate rigid moieties like piperidine or piperazine into the linker. This can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.[3]

    • Reduce Polarity: Replace polar groups. For example, substituting an amide bond with an ester reduces the hydrogen bond donor count and can improve permeability.[3]

  • Prodrug and Cleavable Linker Strategies: Mask polar functional groups with moieties that are cleaved intracellularly to release the active PROTAC.

  • Advanced Delivery Systems: For preclinical studies, formulation strategies like lipid-based nanoparticles (LNPs), polymeric micelles, or antibody-PROTAC conjugates can overcome inherent permeability issues by providing an alternative route into the cell.[4][13][20]

  • "In-Cell Click" Formation (CLIPTACs): This advanced strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors.[13]

Quantitative Data on PROTAC Permeability

The following table summarizes representative data illustrating the relationship between physicochemical properties, linker composition, and permeability. Note that permeability is highly context-dependent.

PROTAC Series / CompoundLinker CompositionPermeability (Papp) (x 10⁻⁶ cm/s)AssayKey FindingReference
VHL-based PROTACs (MZ Series)
Compound 7 2-unit PEG0.6PAMPAShorter PEG linker is 20x more permeable.[16][17]
Compound 8 3-unit PEG0.03PAMPALonger PEG linker significantly reduces permeability.[16][17]
VHL-based PROTACs (AT Series)
Compound 15 1-unit PEG0.005PAMPAPEG linker shows better permeability than alkyl.[16][17]
Compound 17 Alkyl linker0.002PAMPAAlkyl linker was the least permeable in this series.[16][17]
AR PROTACs
PROTAC 14 (Cereblon-based)PEG-linker1.7 (A2B), 14.1 (B2A)Caco-2Moderate influx, but high efflux (Ratio = 8.4).[7]
PROTAC 20b (VHL-based)Non-PEG0.35 (A2B), 0.24 (B2A)Caco-2Low permeability, but no significant efflux.[7]

Permeability Classification:

  • Low: < 1.0 × 10⁻⁶ cm s⁻¹

  • Medium: (1–5) × 10⁻⁶ cm s⁻¹

  • High: > 5.0 × 10⁻⁶ cm s⁻¹[7]

Visualized Workflows and Concepts

To better illustrate key processes, the following diagrams outline the PROTAC mechanism, the permeability challenge, and a typical troubleshooting workflow.

PROTAC_Mechanism cluster_cell Cell Interior POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PEGylated PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Permeability_Challenge cluster_membrane Cell Membrane (Lipid Bilayer) Extracellular Extracellular Space PROTAC_out High MW PEGylated PROTAC Small_Molecule Small Molecule (Permeable) PROTAC_out->Membrane_Top Blocked Target Intracellular Target Small_Molecule->Target Passive Diffusion Intracellular Intracellular Space

Caption: PEGylation increases size, hindering passive diffusion.

Troubleshooting_Workflow Start High Affinity, No Cellular Activity CheckPerm Measure Permeability (PAMPA / Caco-2) Start->CheckPerm PermResult Permeability Low? CheckPerm->PermResult Optimize Optimize Linker: - Shorter PEG - More Rigid - Less Polar PermResult->Optimize  Yes OtherIssues Investigate Other Issues: - Ternary Complex - Ubiquitination - Compound Stability PermResult->OtherIssues  No Retest Re-synthesize & Re-test Activity Optimize->Retest

Caption: A logical workflow for troubleshooting inactive PROTACs.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to evaluate the passive permeability of a compound.[8][21][22]

  • Objective: To determine the permeability coefficient (Papp) of a PEGylated PROTAC through passive diffusion.

  • Materials:

    • PAMPA plate system (e.g., Corning Gentest™ pre-coated plates).

    • Donor plate (96-well filter plate).

    • Acceptor plate (96-well).

    • Test PROTAC dissolved in a suitable buffer (e.g., PBS, pH 7.4).

    • High and low permeability control compounds (e.g., Caffeine and Famotidine).[22]

    • LC-MS/MS system for quantification.

  • Methodology:

    • Prepare Solutions: Dissolve the test PROTAC and control compounds in the assay buffer to a known concentration (e.g., 10 µM).

    • Prepare Acceptor Plate: Add fresh buffer to the wells of the acceptor plate.

    • Prepare Donor Plate: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Add Compound: Add the PROTAC/control solutions to the wells of the donor plate.

    • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Ensure the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

    • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula provided by the assay manufacturer or standard equations that account for compound concentrations, volumes, and incubation time.[21]

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides more biologically relevant data by assessing passive diffusion, active transport, and efflux.[7][8]

  • Objective: To determine the bidirectional permeability (A2B and B2A) and efflux ratio of a PROTAC across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells.

    • Transwell® plate inserts (e.g., 24-well).

    • Cell culture medium and reagents.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Test PROTAC and control compounds.

    • LC-MS/MS system.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a polarized, confluent monolayer.

    • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare Solutions: Dissolve the test PROTAC in transport buffer.

    • A2B Permeability (Apical to Basolateral):

      • Add the PROTAC solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

      • Take samples from both chambers for analysis.

    • B2A Permeability (Basolateral to Apical):

      • Add the PROTAC solution to the basolateral (lower) chamber.

      • Add fresh transport buffer to the apical (upper) chamber.

      • Incubate under the same conditions.

      • Take samples from both chambers for analysis.

    • Quantification: Determine the concentration of the PROTAC in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the Papp for both A2B and B2A directions.

      • Calculate the Efflux Ratio = Papp (B2A) / Papp (A2B). An efflux ratio > 2 suggests the compound is a substrate of active efflux transporters.[7]

References

stability problems with Cbz-NH-PEG6-C2-acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG6-C2-acid. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro stability of this linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in vitro?

A1: The main stability concerns for this compound in vitro revolve around the potential for hydrolytic or enzymatic degradation of its key functional groups. The two primary points of potential instability are the carbamate linkage within the Cbz (benzyloxycarbonyl) group and the ether linkages of the PEG chain. While the PEG ether bonds are generally stable, the carbamate can be susceptible to cleavage under certain conditions.

Q2: Under what pH conditions is the Cbz group susceptible to cleavage?

A2: The Cbz (benzyloxycarbonyl) protecting group is generally stable under neutral and mildly acidic or basic conditions.[] However, strong acidic or basic conditions can lead to its cleavage. When using Cbz-Cl to introduce the protecting group, the pH is typically controlled between 8 and 10, as a pH that is too low can cause decomposition of the reagent.[2]

Q3: Is the carbamate linkage in this compound susceptible to enzymatic degradation?

A3: Yes, the carbamate linkage can be susceptible to enzymatic degradation. Carboxyl ester hydrolases are known to catalyze the hydrolysis of carbamates.[3] Enzymes such as esterases and proteases have been shown to hydrolyze carbamate linkages.[3] Therefore, if your in vitro system contains these types of enzymes (e.g., in cell culture media with serum, or in plasma stability assays), enzymatic cleavage of the Cbz group is a possibility.

Q4: How does the PEG6 chain influence the stability of the molecule?

A4: The polyethylene glycol (PEG) chain primarily enhances the solubility and biocompatibility of the molecule.[4][5] The ether linkages within the PEG chain are generally considered stable under typical in vitro experimental conditions. However, the PEG chain can influence the overall conformation and accessibility of the Cbz group to enzymes, potentially affecting its enzymatic degradation rate.

Q5: What are the common degradation products of this compound?

A5: The primary degradation would likely involve the cleavage of the Cbz group, resulting in the release of benzyl alcohol and carbon dioxide, and the free amine of the PEG linker (H2N-PEG6-C2-acid). Depending on the experimental conditions, further degradation of the PEG chain is possible but less likely under standard in vitro settings.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected loss of the Cbz-protecting group in your experiment. Enzymatic cleavage: Your in vitro system (e.g., cell culture medium with serum, plasma) may contain esterases or other hydrolases that are cleaving the carbamate bond.[3][6]1. Heat-inactivate serum: If using serum, heat-inactivate it to denature degradative enzymes. 2. Use purified components: Whenever possible, use purified proteins or enzyme inhibitors to reduce non-specific enzymatic activity. 3. Perform control experiments: Incubate this compound in your experimental medium without cells or your protein of interest to assess background degradation.
pH instability: The pH of your experimental buffer may be too acidic or too basic, leading to chemical hydrolysis of the Cbz group.1. Buffer optimization: Ensure your experimental buffer is maintained at a stable pH within the optimal range for your experiment (typically pH 6-8). 2. pH monitoring: Regularly monitor the pH of your solutions throughout the experiment.
Variability in conjugation efficiency or experimental results. Degradation during storage or handling: The this compound may be degrading prior to use due to improper storage.1. Proper storage: Store the compound at the recommended temperature (typically -20°C), protected from light and moisture. 2. Prepare fresh solutions: Prepare solutions of the linker fresh for each experiment. If stock solutions are necessary, store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent sample preparation: Variability in incubation times, temperatures, or reagent concentrations can lead to inconsistent results.1. Standardize protocols: Ensure all experimental parameters are kept consistent between experiments. 2. Use of internal standards: For analytical measurements (e.g., LC-MS), use an internal standard to account for variations in sample processing and analysis.[7]
Difficulty in detecting and quantifying the intact molecule or its degradation products. Inappropriate analytical method: The chosen analytical technique may not be sensitive or specific enough to resolve the intact linker from its degradation products.1. Utilize high-resolution analytical techniques: LC-MS/MS is a powerful tool for identifying and quantifying the parent molecule and its metabolites.[7][8] 2. Method development: Optimize chromatographic conditions (e.g., column type, mobile phase gradient) to achieve good separation of all relevant species.[9]

Quantitative Data Summary

Linker Type Condition Half-life / Stability Reference
CarbamateBufferStable to hydrolysis[6]
CarbamateMicrosomal preparationsRapidly metabolized[6]
N-monosubstituted carbamates of phenolsChemical hydrolysisMost labile[10]
N,N-disubstituted carbamates of phenolsChemical hydrolysisChemically stable[10]
N-monosubstituted and N,N-disubstituted carbamates of alcoholsChemical hydrolysisChemically stable[10]
Tunable β-eliminative linkers (carbamate-based)Physiological pHHours to >1 year[11]

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Stability Assessment

Objective: To determine the stability of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • In separate microcentrifuge tubes, add the appropriate buffer (pH 5.0, 7.4, or 9.0).

  • Spike the this compound stock solution into each buffer to a final concentration of 100 µM.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Vortex and centrifuge the samples to precipitate any salts.

  • Analyze the supernatant by LC-MS to quantify the remaining intact this compound.

  • Plot the percentage of intact compound remaining versus time to determine the degradation kinetics.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of this compound in the presence of plasma enzymes.

Materials:

  • This compound

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable molecule)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Thaw frozen plasma at 37°C.

  • In a 96-well plate, add the plasma.

  • Add the this compound stock solution to the plasma to achieve the desired final concentration (e.g., 10 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the plasma mixture to a new plate containing cold acetonitrile with the internal standard to precipitate proteins and stop the reaction.[7]

  • Seal the plate, vortex, and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of remaining intact this compound by comparing its peak area to that of the internal standard.

Visualizations

cluster_stability Potential In Vitro Degradation Pathways Cbz_Linker This compound Hydrolysis Hydrolytic Cleavage (Strong Acid/Base) Cbz_Linker->Hydrolysis pH-dependent Enzymatic Enzymatic Cleavage (Esterases, Proteases) Cbz_Linker->Enzymatic Enzyme-mediated Degradation_Products Degradation Products: - H2N-PEG6-C2-acid - Benzyl Alcohol - CO2 Hydrolysis->Degradation_Products Enzymatic->Degradation_Products cluster_workflow Experimental Workflow for Stability Assessment Start Prepare this compound Stock Solution Incubation Incubate in Test Matrix (Buffer or Plasma) at 37°C Start->Incubation Sampling Collect Aliquots at Defined Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Data Quantify Intact Compound & Determine Degradation Rate Analysis->Data

References

unexpected side reactions with Cbz-protected compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz-Protected Compounds

This guide provides troubleshooting for unexpected side reactions encountered when using the benzyloxycarbonyl (Cbz or Z) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection?

A1: The two most prevalent methods for Cbz group removal are catalytic hydrogenolysis and treatment with strong acids. Hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) is generally mild and proceeds at neutral pH.[1] Acid-mediated cleavage, often using HBr in acetic acid (HBr/AcOH), is another robust method, particularly when substrates are incompatible with catalytic reduction.[2]

Q2: My hydrogenolysis reaction is slow or has stalled completely. What could be the cause?

A2: Stalled hydrogenolysis reactions are often due to catalyst poisoning.[3] Sulfur-containing functional groups, such as those in methionine or cysteine residues, are common catalyst poisons. Other potential causes include insufficient hydrogen pressure, poor quality catalyst, or steric hindrance around the Cbz group.

Q3: I'm observing a side product with an additional mass of +90 Da after acidic deprotection. What is it?

A3: This mass increase often corresponds to benzylation of a nucleophilic side chain. During acid-mediated Cbz cleavage, a benzyl carbocation is generated. This electrophile can be trapped by nucleophilic residues, particularly the indole ring of tryptophan or the phenol ring of tyrosine, leading to C-benzylation.[4]

Q4: Can the Cbz group be removed under conditions other than hydrogenolysis or strong acid?

A4: Yes, several alternative methods exist for specific applications. These include:

  • Lewis Acids: Systems like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively cleave Cbz groups, often with good tolerance for other reducible functional groups.[5][6]

  • Nucleophilic Attack: Thiol-based reagents can deprotect Cbz groups via an SN2 attack on the benzylic carbon, a method useful for substrates sensitive to both reduction and strong acids.[7]

  • Transfer Hydrogenolysis: Instead of H₂ gas, a hydrogen donor like ammonium formate or cyclohexadiene can be used with a Pd catalyst.[8][9]

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental problems and provides actionable solutions.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Incomplete Deprotection (Hydrogenolysis) Catalyst Poisoning: Sulfur-containing residues (Met, Cys) or other impurities have deactivated the Pd/C catalyst.1. Increase Catalyst Loading: Add fresh catalyst portion-wise during the reaction.[3]2. Use a Poison-Resistant Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more resistant to poisoning.3. Change Solvent: Using liquid ammonia as a solvent can sometimes mitigate poisoning by sulfur compounds.[3]
Side Product Detected (Mass = Starting Material + 90 Da) Benzyl Cation Scavenging Failure: During acidic deprotection (e.g., HBr/AcOH, TFA), the benzyl carbocation byproduct alkylates a nucleophilic side chain (Trp, Tyr).1. Add Scavengers: Include a carbocation scavenger in the cleavage cocktail. Common options include thioanisole, cresol, or ethanedithiol (EDT).[4][10]2. Modify Acid System: Using a mixture of trifluoroacetic acid (TFA) and acetic acid (e.g., 7:3) can sometimes suppress benzyl migration on tyrosine.[4]
Loss of Other Protecting Groups Lack of Orthogonality: The deprotection conditions are too harsh and cleave other protecting groups (e.g., Boc, O-Bn).1. Select Milder Conditions: If using strong acid, switch to hydrogenolysis, which is orthogonal to acid-labile groups like Boc.[11]2. Use a Chemoselective Method: The AlCl₃/HFIP system can deprotect N-Cbz in the presence of N/O-Bn, N-Fmoc, and N-Alloc groups.[6]3. For O-Benzyl Ethers: Use inhibitors like ammonia or pyridine to prevent benzyl ether cleavage during hydrogenolysis of the N-Cbz group.[5]
Formation of N-Benzyl Impurity Insufficient Hydrogen Source: During catalytic hydrogenolysis, an insufficient supply of hydrogen can lead to the formation of a stable N-benzyl intermediate instead of the desired free amine.1. Ensure Adequate H₂ Supply: Use a balloon of H₂ or a pressurized hydrogenation system. 2. Use a Hydrogen Donor: Switch to transfer hydrogenolysis (e.g., with ammonium formate) to ensure a consistent source of hydrogen.[2]

Key Experimental Protocols

Protocol 1: Standard Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the most common method for Cbz removal.

Methodology:

  • Dissolve the Cbz-protected compound (1.0 mmol) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, 10-20 mL) in a round-bottom flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Caution: Pd/C can be pyrophoric.

  • Seal the flask and purge the atmosphere by evacuating and refilling with nitrogen gas (repeat 3 times).

  • Introduce hydrogen gas (H₂), typically by inflating a balloon connected to the flask or by using a pressurized hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The primary byproducts are toluene and CO₂.[2]

Protocol 2: Acid-Mediated Cbz Deprotection with Scavengers

This protocol is for substrates incompatible with hydrogenation and employs scavengers to prevent side reactions.

Methodology:

  • Dissolve the Cbz-protected compound (1.0 mmol) in a solution of 33% HBr in acetic acid (2-5 mL).

  • Add a carbocation scavenger, such as thioanisole (5-10 equivalents), to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifuge and wash with cold ether.

  • Dry the product under vacuum. The product is typically obtained as the HBr salt.

Visual Guides

Decision-Making for Cbz Deprotection

The choice of deprotection method is critical and depends on the other functional groups present in the molecule.

G start Select Cbz Deprotection Method q1 Is the compound sensitive to reduction? (e.g., contains alkenes, alkynes, or other reducible groups) start->q1 q2 Does the compound contain sulfur? (e.g., Met, Cys) q1->q2  No m_acid Acid Cleavage (HBr/AcOH or TFA) + Scavengers q1->m_acid  Yes q3 Is the compound sensitive to strong acid? (e.g., contains Boc, Trt groups) q2->q3  No m_transfer Consider Transfer Hydrogenolysis or Poison-Resistant Catalyst q2->m_transfer  Yes m_h2 Standard Hydrogenolysis (H2, Pd/C) q3->m_h2  No m_lewis Consider Alternative: Lewis Acid (AlCl3/HFIP) or Nucleophilic (Thiol) q3->m_lewis  Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Mechanism of a Common Side Reaction: Tryptophan Benzylation

During acidic deprotection, the benzyl cation generated can be intercepted by nucleophilic amino acid side chains if not properly scavenged.

G cluster_0 Acid-Catalyzed Cbz Cleavage cluster_1 Side Reaction Pathway Cbz_Amine R-NH-Cbz Protonated R-NH-C(OH+)-OBn Cbz_Amine->Protonated + H+ Carbamic_Acid [R-NH-COOH] Protonated->Carbamic_Acid - Bn+ Amine R-NH2 + CO2 Carbamic_Acid->Amine Decarboxylation Bn_Carbocation Bn+ Tryptophan Tryptophan (Indole Side Chain) Bn_Carbocation->Tryptophan Electrophilic Attack Scavenger Scavenger (e.g., Thioanisole) Bn_Carbocation->Scavenger Desired Trapping Alkylated_Trp Benzylated Tryptophan (Side Product) Tryptophan->Alkylated_Trp Trapped_Bn Bn-Scavenger Scavenger->Trapped_Bn

Caption: Benzylation of tryptophan as an unwanted side reaction.

Experimental Troubleshooting Workflow

A logical flow for diagnosing and solving issues with Cbz deprotection.

G start Problem: Unsuccessful Cbz Deprotection check_sm Analysis: Starting Material Remaining? start->check_sm check_side_products Analysis: Unexpected Side Products? check_sm->check_side_products No sol_poison Diagnosis: Catalyst Poisoning Action: Add fresh catalyst or use Pd(OH)2/C. check_sm->sol_poison Yes (No Reaction) sol_incomplete Diagnosis: Incomplete Reaction Action: Increase reaction time, temperature, or H2 pressure. check_sm->sol_incomplete Yes (Partial) sol_benzylation Diagnosis: Benzylation Action: Add scavengers (thioanisole, cresol). check_side_products->sol_benzylation Yes (+90 Da) sol_other Diagnosis: Other Side Reaction Action: Re-evaluate deprotection method's orthogonality. check_side_products->sol_other Yes (Other Mass) success Problem Resolved check_side_products->success No sol_poison->success sol_incomplete->success sol_benzylation->success sol_other->success

Caption: Troubleshooting workflow for Cbz deprotection experiments.

References

optimizing reaction conditions for Cbz-NH-PEG6-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG6-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional linker molecule. It contains a six-unit polyethylene glycol (PEG) chain that enhances solubility and provides a flexible spacer.[1] One terminus is an amine protected by a carbobenzyloxy (Cbz) group, and the other terminus is a carboxylic acid. This structure makes it particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for other bioconjugation applications.[2][3][4]

Q2: What are the primary applications of this linker?

A2: The primary application is in the field of targeted protein degradation, where it serves as a linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, forming a PROTAC.[2] Its PEG structure improves the solubility and pharmacokinetic properties of the resulting conjugate.[1] It can also be used in drug delivery, peptide synthesis, and surface modification.

Q3: What are the storage recommendations for this compound?

A3: It is recommended to store this compound at 2-8°C, sealed in a dry environment to prevent degradation.[5] For long-term storage, -20°C is advisable.[6] The compound can be a liquid, solid, or semi-solid.[5]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]

Troubleshooting Guides

This section addresses common problems that may arise during the use of this compound in chemical reactions.

Problem 1: Low Yield in Amide Coupling Reactions

The most common use of the carboxylic acid terminus is to form an amide bond with a primary or secondary amine. Low yields in this step can be frustrating.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Poor activation of the carboxylic acid Ensure your coupling reagents (e.g., EDC, HATU, DCC) are fresh and anhydrous. EDC, in particular, is moisture-sensitive.[7]Inactive coupling reagents will fail to efficiently generate the activated ester intermediate required for amide bond formation.
Suboptimal reaction pH For EDC/NHS coupling, maintain a pH of 4.5-5.5 during the activation step and then adjust to 7.0-8.0 for the coupling with the amine.[8]The activation of the carboxylic acid by EDC is most efficient under slightly acidic conditions, while the subsequent reaction with the amine requires a more neutral to slightly basic pH for the amine to be sufficiently nucleophilic.
Hydrolysis of the activated ester Add the amine to the reaction mixture as soon as possible after the activation of the carboxylic acid with EDC/NHS.The NHS-ester intermediate is susceptible to hydrolysis, which will revert it back to the carboxylic acid, reducing the yield of the desired amide product.[9]
Steric hindrance If either the amine or the molecule attached to the this compound is bulky, consider extending the reaction time or slightly increasing the temperature (e.g., to 30-40°C).Steric hindrance can slow down the reaction rate, requiring more time or energy to achieve a high conversion.
Incorrect stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling reagents and the amine relative to the this compound.This can help drive the reaction to completion, especially if there is some degradation of the reagents or if the reaction is slow.
Problem 2: Difficulty in Removing the Cbz Protecting Group

The Cbz group is typically removed via catalytic hydrogenolysis. Issues can arise from an incomplete reaction or side reactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Catalyst poisoning Ensure that the reaction mixture is free of sulfur-containing compounds or other catalyst poisons. If necessary, purify the Cbz-protected compound before the deprotection step.Palladium catalysts are sensitive to poisoning, which can significantly reduce their activity and lead to an incomplete reaction.
Inactive catalyst Use a fresh batch of palladium on carbon (Pd/C). The catalyst should be handled under an inert atmosphere as much as possible.The activity of Pd/C can decrease over time due to oxidation or improper storage.
Insufficient hydrogen source Ensure a constant supply of hydrogen gas (at least balloon pressure) or use a sufficient excess of a transfer hydrogenation reagent (e.g., ammonium formate, 1,4-cyclohexadiene).[10]The hydrogenolysis reaction requires a stoichiometric amount of hydrogen to proceed. An insufficient supply will result in an incomplete reaction.
Side reactions with solvent Avoid using methanol as a solvent, as it can lead to the methylation of the newly formed amine as a side reaction.[10] Prefer solvents like ethanol, ethyl acetate, or THF.The combination of a palladium catalyst, hydrogen, and methanol can create conditions suitable for reductive amination.
Presence of other reducible functional groups If your molecule contains other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups), consider alternative deprotection methods such as using HBr in acetic acid.[9]Catalytic hydrogenolysis is not chemoselective and will reduce other susceptible functional groups in the molecule.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/NHS

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary amine-containing molecule (R-NH₂).

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M MES buffer (pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add NHS (1.2 eq) to the solution and stir until dissolved.

  • Add EDC (1.2 eq) to the reaction mixture and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (R-NH₂) (1.1 eq) in DMF or DCM. If the amine is a salt, add DIPEA or TEA (1.5-2.0 eq) to neutralize it.

  • Add the amine solution to the activated this compound mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield the free amine.

Materials:

  • Cbz-protected PEGylated compound

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or a transfer hydrogenation reagent (e.g., ammonium formate, 5-10 eq)

Procedure:

  • Dissolve the Cbz-protected compound in EtOH or EtOAc in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.[10] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be further purified if necessary.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Cbz Deprotection A Dissolve this compound, EDC, and NHS in DMF B Activate Carboxylic Acid (1-2 hours at RT) A->B C Add Amine (R-NH2) and Base (e.g., DIPEA) B->C D React for 12-24 hours at RT C->D E Workup and Purification D->E F Dissolve Cbz-protected conjugate in EtOH E->F Proceed to Deprotection G Add Pd/C Catalyst F->G H Introduce H2 atmosphere G->H I React for 4-16 hours at RT H->I J Filter and Concentrate I->J

Caption: A typical experimental workflow for using this compound.

signaling_pathway reagents This compound + R-NH2 activated Activated NHS Ester Intermediate reagents->activated EDC, NHS product Cbz-Protected Amide Conjugate activated->product + R-NH2 final_product Amine-PEG6-C2-Amide (Deprotected) product->final_product H2, Pd/C

Caption: Logical relationship in the two-step conjugation and deprotection process.

References

Validation & Comparative

The Balancing Act of PROTAC Design: A Comparative Guide to Cbz-NH-PEG6-C2-acid and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a detailed comparison of two popular flexible linker classes: the hydrophilic Cbz-NH-PEG6-C2-acid and hydrophobic alkyl linkers. By examining their impact on crucial performance metrics, this document aims to inform rational PROTAC design and optimization.

The efficacy of a PROTAC—a molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation—relies on the delicate interplay between its three components: a warhead that binds the target protein, an E3 ligase ligand, and the linker that tethers them. The linker's length, rigidity, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the all-important ternary complex, which is the prerequisite for protein degradation.[1][2]

This guide focuses on the trade-offs between two commonly employed flexible linkers: the polyethylene glycol (PEG)-based this compound and simple alkyl chains. While both offer synthetic tractability, their distinct chemical natures impart contrasting properties to the final PROTAC molecule.

At a Glance: Key Differences and General Principles

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Contains repeating ethylene glycol units, imparting hydrophilicity.[3]Composed of saturated or unsaturated hydrocarbon chains, leading to hydrophobicity.[3]
Solubility Generally improves aqueous solubility of the PROTAC molecule.[4]Tends to decrease aqueous solubility.[4]
Permeability Can modulate cell permeability; the gauche effect of PEG linkers may promote folded conformations that shield polar surface area, potentially aiding membrane traversal.[5]Often enhances cell permeability due to increased lipophilicity.[5][6]
Ternary Complex The flexibility and nature of the PEG chain can influence the stability and cooperativity of the ternary complex.[7]The conformational preferences of alkyl chains can impact the geometry and stability of the ternary complex.[5]
Metabolic Stability May be susceptible to oxidative metabolism.[4][7]Generally considered more metabolically stable.[7]

Quantitative Performance Comparison: A Case Study in BRD4 Degraders

Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[8]

Table 2: Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC 1 | Alkyl | 15 | >95 | 1.2 | | PROTAC 2 | PEG2 | 8 | >95 | 0.8 | | PROTAC 3 | PEG4 | 5 | >95 | 0.5 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[8]

These data highlight a common trade-off in PROTAC design: the alkyl-linked PROTAC shows higher permeability, which is often a desirable trait for cellular uptake. However, the PEG-linked PROTACs, despite their lower permeability, exhibit more potent degradation of the target protein (lower DC50 values). This suggests that while getting into the cell is crucial, the linker's influence on the ternary complex formation and stability is equally, if not more, important for ultimate degradation efficacy.

Experimental Methodologies

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This should encompass the assessment of key parameters from physicochemical properties to cellular activity.

Solubility Assay (Shake-Flask Method)
  • Preparation: An excess amount of the PROTAC is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

  • Equilibration: The mixture is shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure saturation.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the PROTAC in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
  • Principle: This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. This plate is then placed in a 96-well acceptor plate containing buffer.

  • Procedure: The PROTAC solution is added to the donor wells of the filter plate. The entire assembly is incubated for a set time (e.g., 4-16 hours).

  • Analysis: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Principle: SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.

  • Immobilization: The E3 ligase is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction: The PROTAC is flowed over the chip to measure its binding to the E3 ligase (KD1). Separately, the affinity of the PROTAC for the target protein is determined (KD2).

  • Ternary Interaction: The PROTAC is then flowed over the E3 ligase-coated chip in the presence of the target protein. This measures the formation of the ternary complex.

  • Cooperativity Calculation: The cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity. A value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase, and vice versa.

Western Blot for Protein Degradation
  • Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensities are quantified to determine the extent of protein degradation. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) are then calculated.

Visualizing the Pathways and Processes

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_physchem Physicochemical Properties cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Solubility Solubility Assay Ternary_Complex Ternary Complex Formation (SPR) Solubility->Ternary_Complex Permeability Permeability Assay (PAMPA) Degradation Protein Degradation (Western Blot) Permeability->Degradation Ternary_Complex->Degradation Viability Cell Viability Assay Degradation->Viability

Caption: A typical experimental workflow for evaluating PROTAC performance.

Conclusion

The choice between a this compound linker and an alkyl linker in PROTAC design is a strategic decision that involves balancing competing properties. PEG-based linkers, like this compound, are valuable for enhancing solubility and can lead to highly potent degraders, potentially by favorably influencing the conformation of the ternary complex.[4][5] In contrast, alkyl linkers are a go-to option for improving cell permeability, a common hurdle for the large, complex structures of PROTACs.[5][6]

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a library of linkers with varying compositions and lengths, guided by the principles outlined in this guide, is crucial for identifying a PROTAC with the desired profile of potency, permeability, and drug-like properties. The empirical data gathered through rigorous experimental workflows will continue to inform the rational design of the next generation of protein degraders.

References

Flexible vs. Rigid Linkers for Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][2] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

The linker's length, composition, and rigidity are paramount in orchestrating the formation of a productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3][4] This complex formation is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.[5] An ideal linker facilitates optimal spatial arrangement and favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and leads to efficient degradation.[6][7] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable conformations, leading to reduced degradation efficiency.[2]

Comparative Analysis of Flexible and Rigid Linkers

PROTAC linkers are broadly categorized as flexible or rigid, each class possessing distinct advantages and disadvantages that influence a PROTAC's performance.[4][]

Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer significant conformational freedom.[2][4] This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation suitable for ternary complex formation with a novel POI-E3 ligase pair.[1] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] However, the high degree of flexibility can also lead to an entropic penalty upon binding to the target proteins, potentially decreasing the stability of the ternary complex.[1][6]

Rigid Linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[2][9] This pre-organization can reduce the entropic cost of ternary complex formation, potentially leading to more potent degradation.[6] Rigid linkers can also enhance metabolic stability and improve pharmacokinetic properties.[9][10] However, the lack of flexibility means that the linker must be perfectly optimized for a specific POI-E3 ligase pair, as an incorrect length or geometry can completely abrogate ternary complex formation.[9]

Quantitative Performance Data

The efficacy of a PROTAC is typically evaluated based on two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies comparing the performance of flexible and rigid linkers in different systems.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 LigaseReference
MZ1FlexiblePEG<10>90HeLaVHL[1]
Macrocyclic Analog of MZ1RigidMacrocyclic PEG-basedcomparable to MZ1comparable to MZ1Not SpecifiedVHL[11]

Table 2: Impact of Linker Type on CRBN Degradation

PROTACLinker TypeLinker CompositionDegradationCell LineE3 LigaseReference
PROTAC 1FlexibleNine-atom alkyl chainConcentration-dependent decreaseHEK293TVHL[1]
PROTAC 2FlexibleThree PEG unitsWeak degradationHEK293TVHL[1]

Table 3: Comparison of Flexible vs. Rigid Linkers for PI3K/mTOR Degradation

PROTACLinker TypeLinker CompositionDC50 (nM) for mTORDmax (%) for mTORCell LineE3 LigaseReference
GP262FlexibleC8 alkyl chain45.474.9MDA-MB-231VHL[12]
Other PROTACsRigidPiperidine/piperazine ringsLess potentLower than flexible linkersMDA-MB-231VHL[12]

Signaling Pathway and Experimental Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection & Quantification F->G

Caption: Western Blot Experimental Workflow.

Linker_Logic cluster_logic Logical Relationship of Linker Properties Linker_Properties Linker Properties (Flexibility, Rigidity, Length) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex PK_Properties Pharmacokinetic Properties Linker_Properties->PK_Properties Degradation Protein Degradation (DC50, Dmax) Ternary_Complex->Degradation Overall_Efficacy Overall PROTAC Efficacy Degradation->Overall_Efficacy PK_Properties->Overall_Efficacy

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.[2]

    • Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).[2]

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[2]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values by plotting the percentage of protein remaining against the PROTAC concentration.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[9]

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase and a HaloTag®-labeled target protein. PROTAC-induced proximity of the two tagged proteins results in an increased BRET signal.[9]

  • General Protocol:

    • Co-transfect cells with plasmids encoding the NanoLuc®-E3 ligase and HaloTag®-target protein fusion constructs.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Treat the cells with varying concentrations of the PROTAC.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor and acceptor emission signals.

    • Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its potential for cell permeability.[9]

  • Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured over time.[9]

  • General Protocol:

    • Prepare a PAMPA plate system with a phospholipid solution.[9]

    • Add the PROTAC solution to the donor wells and buffer to the acceptor wells.[9]

    • Incubate the plate for a specified time.

    • Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[9]

    • Calculate the permeability coefficient (Pe).

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design and is highly dependent on the specific POI and E3 ligase pair.[2] Flexible linkers, such as alkyl and PEG chains, offer synthetic accessibility and are often a good starting point for novel targets.[2][9] However, there is a clear trend towards the development of more rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[2][9] The optimal linker must be empirically determined through the synthesis and evaluation of a library of candidates with varying lengths and compositions.[1] The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of PROTAC linkers, with the ultimate goal of accelerating the development of novel protein-degrading therapeutics.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Cbz-NH-PEG6-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a degrader's success. While Cbz-NH-PEG6-C2-acid has been a widely used PEG-based linker, a diverse array of alternatives offers distinct advantages in modulating a PROTAC's physicochemical properties, degradation efficacy, and overall performance. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple spacer between the target protein ligand and the E3 ligase ligand. Its length, composition, rigidity, and hydrophilicity play a pivotal role in the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2] Furthermore, the linker significantly influences crucial drug-like properties such as cell permeability and metabolic stability.[3][4]

This guide will delve into a comparative analysis of three major classes of alternative linkers to the standard PEG6 moiety: alkyl chains, rigid linkers (featuring piperazine/piperidine motifs), and PEG linkers of varying lengths.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition on degradation potency (DC50 and Dmax) and cell permeability. It is important to note that direct comparisons across different studies can be challenging due to variations in cell lines and experimental conditions.

Table 1: Impact of Linker Type on BRD4 Degradation

PROTAC (Linker Type)E3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PEG Linkers
PROTAC with 0 or 4-5 PEG unitsCRBNH661< 500Not Reported[2]
PROTAC with 1-2 PEG unitsCRBNH661> 5000Not Reported[2]
MZ1 (PEG-based)VHLH661, H8388, 23Complete at 100 nM[5]
ARV-825 (PEG-based)CRBNBurkitt's Lymphoma< 1Not Reported[5]
Alkyl Linkers
PROTAC with hydrocarbon linker (10-12 atoms)CRBNHEK293ActiveNot Reported[3]
Rigid Linkers (Piperazine)
PROTAC with piperazine linker (13-15 atoms)CRBNHEK293ActiveNot Reported[3]

Table 2: Influence of Linker Structure on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs

PROTACLinker DescriptionMW ( g/mol )cLogPTPSA (Ų)Permeability Surrogate (Cell/Biochem Ratio)
PROTAC 1 PEG-based973.23.5192.8High
PROTAC 2 Mixed PEG/Alkyl943.24.3174.4Intermediate
PROTAC 3 Alkyl-based913.25.1155.9Low

Data for Table 2 was adapted from a study on closely related BRD4 PROTACs with varying linkers, where a lower cell/biochemical ratio indicates higher passive permeability.[6]

In-Depth Look at Linker Alternatives

Alkyl Linkers

Alkyl chains are a fundamental alternative to PEG linkers, offering a straightforward way to modulate the length and lipophilicity of the PROTAC.

  • Advantages:

    • Synthetic Accessibility: Alkyl linkers are generally easier and more cost-effective to synthesize compared to PEG linkers.[7]

    • Chemical Stability: The hydrocarbon backbone provides high chemical stability.[1]

    • Improved Permeability: By increasing lipophilicity, alkyl linkers can enhance passive diffusion across the cell membrane, a crucial factor for PROTAC efficacy.[8]

  • Disadvantages:

    • Limited Solubility: The hydrophobic nature of alkyl chains can lead to poor aqueous solubility, potentially impacting bioavailability.[1]

    • Non-specific Binding: Increased lipophilicity may also result in higher non-specific binding to other proteins and lipids.[1]

Rigid Linkers: Piperazine and Piperidine Motifs

Incorporating cyclic structures like piperazine or piperidine into the linker introduces rigidity, which can pre-organize the PROTAC into a bioactive conformation.

  • Advantages:

    • Enhanced Ternary Complex Stability: A more rigid conformation can reduce the entropic penalty upon binding, potentially leading to a more stable and productive ternary complex.[1]

    • Improved Physicochemical Properties: The inclusion of nitrogen atoms in piperazine/piperidine rings can improve solubility and metabolic stability.[3]

    • Improved Pharmacokinetics: The constrained conformation can lead to better pharmacokinetic profiles.[1]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging.[1]

    • Loss of Flexibility: The lack of flexibility might hinder the formation of a productive ternary complex if the geometry is not optimal.[1]

PEG Linkers of Varying Lengths

While this compound is a common starting point, optimizing the length of the PEG chain is a crucial step in PROTAC development.

  • Advantages:

    • Tunable Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs.[7]

    • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer.[1]

    • Optimized Ternary Complex Formation: Systematically varying the PEG linker length allows for the fine-tuning of the distance between the target protein and the E3 ligase to achieve optimal geometry for ubiquitination.[2]

  • Disadvantages:

    • Metabolic Instability: The ether linkages in PEG chains can be susceptible to metabolism.[7]

    • Potential for Reduced Permeability: The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the cell membrane.[8]

    • Cost and Synthesis: Longer or modified PEG linkers can be more expensive and complex to synthesize.[7]

Signaling Pathways and Experimental Workflows

To effectively compare and develop PROTACs with different linkers, a clear understanding of the underlying biological pathways and experimental workflows is essential.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC mechanism of action leading to target protein degradation.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with varied linkers) Biophysical_Assays Biophysical Assays (e.g., ITC, SPR) Synthesis->Biophysical_Assays Ternary Complex Formation Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Cellular_Assays->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Cellular_Assays->Permeability_Assay Stability_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) Cellular_Assays->Stability_Assay Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis DC50, Dmax Permeability_Assay->Data_Analysis Papp Stability_Assay->Data_Analysis Half-life

Caption: Experimental workflow for the evaluation of PROTACs with different linkers.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with an Alkyl Linker

This protocol describes a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional alkyl linker.

  • Functionalization of Ligands: Ensure the target protein ligand and the E3 ligase ligand have appropriate functional groups (e.g., amine, carboxylic acid) for linker conjugation.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) and a bifunctional alkyl linker with a terminal leaving group (e.g., an alkyl bromide) in a suitable solvent like DMF.

    • Add a non-nucleophilic base such as DIPEA.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS until the starting material is consumed.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Amide Bond Formation):

    • If the other end of the alkyl linker has a carboxylic acid, activate it using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF.

    • Add the target protein ligand with a free amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Synthesis of a PROTAC with a Piperazine-Containing Linker via Ugi Multicomponent Reaction

This protocol provides a streamlined approach for incorporating a piperazine moiety into the linker.

  • Preparation of Components: Prepare the four components for the Ugi reaction: an aldehyde or ketone, an amine (e.g., piperazine), a carboxylic acid (e.g., the target protein ligand), and an isocyanide (e.g., an isocyanide-functionalized E3 ligase ligand).

  • Ugi Reaction:

    • Dissolve the carboxylic acid component and the amine component in a suitable solvent such as methanol or trifluoroethanol.

    • Add the aldehyde/ketone component, followed by the isocyanide component.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify the resulting PROTAC by column chromatography or preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Culture and Treatment:

    • Seed cells of interest in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation:

    • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Add buffer to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Prepare solutions of the PROTACs in a suitable buffer.

    • Add the PROTAC solutions to the donor wells of the filter plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification and Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

Protocol 5: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.

  • Reaction Setup:

    • Prepare a reaction mixture containing the PROTAC, human liver microsomes, and phosphate buffer in a 96-well plate.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

References

Validating PROTAC Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] A key component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker, including its length, flexibility, and composition, is critical to the PROTAC's efficacy.

This guide provides a comprehensive overview of the validation process for PROTACs, with a conceptual focus on those utilizing PEG-based linkers such as Cbz-NH-PEG6-C2-acid. While specific comparative data for PROTACs synthesized with the this compound linker is not extensively available in public literature, this document outlines the established methodologies and data presentation standards used to evaluate and compare any PROTAC's performance. We will delve into the mechanism of action, key validation assays, and provide detailed experimental protocols to guide researchers in drug development.

The PROTAC Mechanism of Action: Orchestrating Protein Degradation

A PROTAC molecule is comprised of three key parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The PROTAC works by acting as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] Once the protein is tagged with a polyubiquitin chain, it is recognized and degraded by the 26S proteasome.[2][3] The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules, acting in a catalytic manner.[2][4]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). A lower DC₅₀ value indicates a more potent PROTAC, while a higher Dₘₐₓ value signifies a more efficacious one. These values are crucial for comparing the performance of different PROTACs, for instance, those with varying linker compositions.

Table 1: Illustrative Performance Comparison of Two Hypothetical PROTACs

ParameterPROTAC A (e.g., with PEG4 Linker)PROTAC B (e.g., with PEG6 Linker)Small Molecule Inhibitor C
Target Protein XProtein XProtein X
Mechanism Targeted DegradationTargeted DegradationCompetitive Inhibition
DC₅₀ (nM) 5025N/A
Dₘₐₓ (%) 9598N/A
IC₅₀ (nM) N/AN/A100
Binding Affinity (Kd) to Target (nM) 20025080
Binding Affinity (Kd) to E3 Ligase (nM) 150160N/A

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Standard Experimental Workflow for PROTAC Validation

The validation of a novel PROTAC follows a systematic workflow to confirm its mechanism of action and quantify its efficacy. This process typically starts with assessing the PROTAC's ability to degrade the target protein in a cellular context, followed by experiments to confirm that the degradation is dependent on the proteasome and the specific E3 ligase.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow start Synthesize PROTAC (e.g., using this compound linker) degradation_assay 1. Protein Degradation Assay (Western Blot / In-Cell ELISA) start->degradation_assay dose_response 2. Determine DC₅₀ and Dₘₐₓ degradation_assay->dose_response proteasome_dep 3. Proteasome-Dependence Test (co-treat with proteasome inhibitor) dose_response->proteasome_dep e3_dep 4. E3 Ligase-Dependence Test (e.g., using knockout cells or competing ligand) proteasome_dep->e3_dep ternary_complex 5. Ternary Complex Formation Assay (e.g., TR-FRET, FP) e3_dep->ternary_complex selectivity 6. Selectivity Profiling (Proteomics) ternary_complex->selectivity end Validated PROTAC selectivity->end

Caption: A typical experimental workflow for the validation of a PROTAC's activity.

Detailed Experimental Protocols

Robust and reproducible experimental data are the cornerstone of PROTAC validation. Below are detailed protocols for two of the most critical assays in the validation workflow.

Western Blot for Quantifying Protein Degradation

This is the most common method to directly measure the reduction in the target protein levels following PROTAC treatment.

Objective: To determine the dose-dependent degradation of a target protein by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer.[5] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control to normalize the data.

  • Analysis: Quantify the band intensities using software like ImageJ.[5] Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay is used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase individually.

Objective: To determine the equilibrium dissociation constant (Kd) of the PROTAC for its binding partners.

Materials:

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginC-ElonginB)

  • Fluorescently labeled tracer ligand for the target protein or E3 ligase

  • PROTAC of interest

  • Assay buffer

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the purified protein (target or E3 ligase) and a fixed concentration of the corresponding fluorescent tracer.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: The binding of the PROTAC to the protein will displace the fluorescent tracer, leading to a decrease in the polarization signal. Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model (e.g., a four-parameter logistic curve) to calculate the IC₅₀, which can then be used to determine the Kd.

Comparison with Alternative Modalities: Degraders vs. Inhibitors

PROTACs offer several potential advantages over traditional small-molecule inhibitors, which are important to consider during the validation and development process.

Table 2: Comparison of PROTACs and Small-Molecule Inhibitors

FeaturePROTACs (Targeted Protein Degraders)Small-Molecule Inhibitors
Mechanism Event-driven, catalytic removal of the target protein.[1][2]Occupancy-driven, stoichiometric binding to the target's active site.[1]
Dosing Potentially lower doses and less frequent administration due to catalytic nature.[1]Requires sustained high concentrations to maintain target occupancy.[1]
"Undruggable" Targets Can target proteins lacking an active site, such as scaffolding proteins.[1]Generally limited to targets with well-defined binding pockets (e.g., enzymes).
Selectivity Can achieve high selectivity through the formation of the ternary complex.[6]Off-target effects can be a concern, especially within protein families (e.g., kinases).
Resistance May overcome resistance caused by target mutation if the mutation does not abolish PROTAC binding.Point mutations in the active site can lead to drug resistance.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of Polyethylene Glycol (PEG) linker length on the performance of Proteolysis Targeting Chimeras (PROTACs) reveals its critical role in determining the efficacy, selectivity, and pharmacokinetic properties of these novel therapeutics. This guide provides a comparative analysis of PROTACs synthesized with varying PEG linker lengths, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

PROTACs are revolutionary bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4] The length of the PEG linker dictates the geometry of the ternary complex, and finding the optimal length is paramount for achieving potent and selective protein degradation.[2][5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[2][]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The profound influence of PEG linker length on PROTAC performance is evident across studies targeting various proteins. The relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial for optimization.[1]

Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[2][7] A series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized and evaluated. The results demonstrated a clear dependency on linker length for optimal ERα degradation, with a 16-atom chain length proving to be the most effective in cellular assays.[7][8]

PROTAC (Linker Atom Length)DC50 (µM)Maximum Degradation (Dmax) (%)Cell LineE3 Ligase
PROTAC (9 atoms) > 100< 20MCF-7VHL
PROTAC (12 atoms) ~50~60MCF-7VHL
PROTAC (16 atoms) ~10 > 80 MCF-7VHL
PROTAC (19 atoms) ~50~50MCF-7VHL
PROTAC (21 atoms) > 100< 30MCF-7VHL

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data compiled from multiple sources.[2][7][8]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1 have also highlighted the critical nature of linker length. In one study, linkers ranging from 7 to 29 atoms were investigated. No degradation was observed with linkers shorter than 12 atoms.[9] Potency peaked with a 21-atom linker, which exhibited a half-maximal degradation concentration (DC50) of 3 nM and a maximum degradation (Dmax) of 96%.[1][9]

PROTAC (Linker Atom Length)DC50 (nM)Maximum Degradation (Dmax) (%)E3 Ligase
< 12 atoms No ActivityNot ApplicableVHL
12 - 29 atoms Submicromolar> 70VHL
21 atoms 3 96 VHL
29 atoms 29276VHL

Table 2: Impact of linker length on the efficacy of TBK1-targeting PROTACs. Data sourced from literature.[1][9]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Visualizing the Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparing Degradation Efficiency Cell_Culture 1. Cell Culture (e.g., MCF-7, Ramos) PROTAC_Treatment 2. Treat cells with PROTACs of varying PEG linker lengths Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., Western Blot, HTRF) Cell_Lysis->Protein_Quantification Data_Analysis 5. Data Analysis (Determine DC50 and Dmax) Protein_Quantification->Data_Analysis Optimization 6. Identify Optimal Linker Length Data_Analysis->Optimization

Generalized workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to semi-quantitatively determine the levels of a specific protein in a cell lysate.[5]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7 for ERα) in appropriate well plates and allow them to adhere overnight.[2]

  • Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

4. SDS-PAGE and Protein Transfer:

  • Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control.[5]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation.[3] Several biophysical techniques can be used to characterize this complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[10][11]

1. Binary Binding Affinity Determination:

  • PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and analyze the data using a one-site binding model.[10]

  • PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC solution into the target protein solution.[10]

2. Ternary Binding Affinity Determination (KD,ternary):

  • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

  • Titrate the PROTAC into this pre-formed binary complex.

  • Analyze the data to determine the apparent KD for ternary complex formation.[10]

3. Cooperativity Calculation:

  • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[10]

NanoBRET™ Ternary Complex Assay (Promega): This is a cell-based assay that measures protein-protein interactions in real-time.[12]

1. Cell Preparation:

  • Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor) in cells.[12]

2. Ligand Labeling and PROTAC Treatment:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.

  • Add a dilution series of the PROTAC to the cells.[10]

3. Signal Detection and Analysis:

  • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[10][12]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, confirming the mechanism of action of the PROTAC.[13][14]

1. Reaction Setup:

  • In a reaction tube, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL or CRBN complex), ubiquitin, and ATP.

  • Add the PROTAC of interest at various concentrations.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

3. Detection of Ubiquitination:

  • The ubiquitination of the target protein can be detected by several methods:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on a gel, and probe with an antibody against the target protein or ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein will be observed.[13]

    • Fluorescence Polarization (FP): This method can be used in a high-throughput format to monitor the ubiquitination process.[13]

    • Mass Spectrometry (MS): MS can identify the specific sites of ubiquitination on the target protein.[13]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy.[2][5] The presented data for ERα and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[2] Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[2][5] The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules.[2] As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, the rational design of PROTACs with superior therapeutic properties will continue to advance.[15]

References

Assessing the Efficacy of Cbz-NH-PEG6-C2-acid in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2] The linker's length, composition, and rigidity can significantly influence the PROTAC's:

  • Degradation Efficacy (DC50 and Dmax): The potency and maximal level of protein degradation.[3]

  • Selectivity: The ability to degrade the intended target over other proteins.

  • Physicochemical Properties: Including solubility and cell permeability.

Comparison of Linker Types

The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of common linker classes, providing context for the evaluation of Cbz-NH-PEG6-C2-acid.

Linker TypeThis compound (Flexible PEG)Short Alkyl Chains (e.g., Propyl, Butyl)Rigid Linkers (e.g., incorporating piperazine, alkynes)
Flexibility HighModerateLow
Solubility Generally high due to the hydrophilic nature of PEG.[4]Lower, more hydrophobic.Can vary, but often more hydrophobic.
Ternary Complex Formation The flexibility of the PEG chain can allow for promiscuous but potentially less stable ternary complex formation. The optimal length is crucial to avoid steric hindrance while enabling productive ubiquitination.[5]May lead to more defined and stable ternary complex conformations, but the optimal length is highly target-dependent.Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to higher potency.[6]
Cell Permeability The hydrophilic nature of PEG can sometimes hinder passive diffusion across cell membranes.Generally more permeable due to higher lipophilicity.Can be optimized for good cell permeability.
Metabolic Stability Generally considered to have good metabolic stability.Can be susceptible to metabolic degradation.Often designed for high metabolic stability.[6]

Quantitative Data Comparison (Hypothetical)

As direct comparative data for this compound is limited, the following table presents a hypothetical comparison based on published data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) with different flexible PEG linkers. This illustrates the critical impact of linker length on degradation efficacy.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC A BTKPomalidomide (CRBN)PEG4 25>90[7]
PROTAC B BTKPomalidomide (CRBN)PEG6 (Analogous to this compound) ~10-20 (Expected) >95 (Expected) Inferred from[7]
PROTAC C BTKPomalidomide (CRBN)PEG8 50~85[7]

Note: The DC50 and Dmax values for PROTAC B are hypothetical and represent an expected trend based on the optimization of PEG linker length observed in similar studies. Actual values would require experimental verification.

Experimental Protocols

To assess the efficacy of a PROTAC utilizing the this compound linker, a series of key experiments should be performed.

Western Blot for DC50 and Dmax Determination

This is a fundamental assay to quantify the extent of target protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[8][9][10]

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (acceptor).

  • Labeling: Add the HaloTag® NanoBRET™ ligand to the cells, which will fluorescently label the E3 ligase.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence). The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of the acceptor to donor signals.

  • Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[11]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC for a shorter duration (e.g., 1-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.

  • Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody.

  • Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated target protein confirms that the PROTAC induces ubiquitination of the target.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow start Start: Synthesize PROTAC with This compound linker exp1 Western Blot for DC50 & Dmax Determination start->exp1 exp2 Ternary Complex Formation Assay (e.g., NanoBRET) start->exp2 exp3 In-Cell Ubiquitination Assay start->exp3 analysis Data Analysis and Efficacy Assessment exp1->analysis exp2->analysis exp3->analysis conclusion Conclusion on Linker Efficacy and Further Optimization analysis->conclusion Linker_Comparison_Logic start PROTAC Design: Select Linker q1 Desired Properties? start->q1 flex High Flexibility & Good Solubility q1->flex Flexibility rigid Conformational Rigidity & Potentially Higher Potency q1->rigid Rigidity hydrophobic High Cell Permeability q1->hydrophobic Permeability peg This compound (Flexible PEG) flex->peg rigid_linker Rigid Linkers (e.g., Piperazine-based) rigid->rigid_linker alkyl_linker Short Alkyl Linkers hydrophobic->alkyl_linker

References

The Critical Role of Non-Binding Controls in PROTAC Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. However, the elegant mechanism of PROTACs necessitates rigorous validation to ensure that the observed protein degradation is a direct result of the intended ternary complex formation and not a consequence of off-target effects or non-specific cytotoxicity. This guide provides a comprehensive comparison of an active PROTAC with its corresponding non-binding linker control, highlighting the indispensable role of such controls in generating robust and reliable data. We will delve into the experimental data, detailed protocols, and the logical framework for these essential validation experiments.

The Imperative for Controls in PROTAC Validation

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4][5][6]

To unequivocally attribute the degradation of a target protein to this specific mechanism, a meticulously designed negative control is paramount. An ideal negative control is a molecule that is structurally almost identical to the active PROTAC but is deficient in a critical aspect of its function.[7] The most common and informative type of negative control is one where the E3 ligase-binding moiety is rendered inactive, often through the inversion of a single stereocenter.[6][7][8] This diastereomer is incapable of recruiting the E3 ligase and, therefore, should not induce degradation of the target protein.

Comparative Analysis: Active PROTAC vs. Non-Binding Control

To illustrate the importance of a non-binding control, we will examine a well-characterized example: the BET degrader ARV-771 and its inactive diastereomer, ARV-766. ARV-771 is designed to degrade the BRD2, BRD3, and BRD4 proteins by recruiting the von Hippel-Lindau (VHL) E3 ligase.[8] In contrast, ARV-766 has the opposite configuration at the hydroxyproline residue, which abrogates its affinity for VHL, thus serving as an excellent negative control.[7][8][]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the activity of ARV-771 and its non-binding control, ARV-766.

ParameterActive PROTAC (ARV-771)Non-Binding Control (ARV-766)Rationale for ComparisonReference
Target Protein Degradation (DC50) < 5 nMNo degradation observedDemonstrates that degradation is dependent on E3 ligase binding.[7][8]
Downstream Effect (c-MYC IC50) < 1 nMMarginal suppressionConfirms that the biological effect is a consequence of protein degradation.[8]
Cell Proliferation Inhibition 10- to 500-fold more potent than inhibitorsMinimal effectLinks protein degradation to a cellular phenotype.[8]
  • DC50 (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.

  • IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process by 50%.

The data clearly shows that while ARV-771 potently degrades BET proteins and inhibits downstream signaling and cell proliferation, the non-binding control ARV-766 is largely inactive.[8] This provides strong evidence that the observed effects of ARV-771 are due to its intended mechanism of action.

Visualizing the Mechanism and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the principle of the non-binding control, and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Control_Concept Non-Binding Control Concept cluster_1 Active PROTAC cluster_2 Non-Binding Control Active_PROTAC Active PROTAC Active_POI POI Active_PROTAC->Active_POI Active_E3 E3 Ligase Active_PROTAC->Active_E3 Active_Ternary Forms Ternary Complex Active_POI->Active_Ternary Active_E3->Active_Ternary Control_PROTAC Non-Binding Control (Inactive Diastereomer) Control_POI POI Control_PROTAC->Control_POI Control_E3 E3 Ligase Control_PROTAC->Control_E3 No Binding No_Ternary No Ternary Complex Control_POI->No_Ternary Control_E3->No_Ternary

Active PROTAC vs. Non-Binding Control

Experimental_Workflow Experimental Validation Workflow start Cell Culture treatment Treat with Active PROTAC, Non-Binding Control, & Vehicle start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for Target Degradation lysis->western ip Immunoprecipitation for Ubiquitination lysis->ip proteomics Mass Spectrometry for Off-Target Analysis lysis->proteomics data Data Analysis (DC50, Dmax, etc.) western->data ip->data proteomics->data

Experimental Validation Workflow

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to compare an active PROTAC with its non-binding control.

Western Blot Analysis for Target Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and control compounds.

Materials:

  • Cell line expressing the protein of interest

  • Active PROTAC and non-binding control stock solutions (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[5]

    • Treat cells with a range of concentrations of the active PROTAC, the non-binding control, and a vehicle control for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[4][5]

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.[4][5]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.[4][5]

    • Boil the samples at 95°C for 5-10 minutes.[4][5]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[5]

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[4][5]

    • Block the membrane with blocking buffer for 1 hour.[4][5]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[4][5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[4][5]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[5]

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.[4]

    • Plot the data to determine the DC50 and Dmax values.[10]

Immunoprecipitation for Ubiquitination Assay

This protocol is used to confirm that the target protein is ubiquitinated upon PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • Active PROTAC, non-binding control, and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with protease and deubiquitinase inhibitors

  • Primary antibody against the target protein or ubiquitin

  • Protein A/G magnetic beads or agarose slurry

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the active PROTAC, non-binding control, and vehicle, in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.[11]

    • Lyse the cells in a buffer that preserves protein-protein interactions.[11]

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.[11][12]

    • Add Protein A/G beads to capture the antibody-protein complexes.[11][12]

    • Wash the beads several times to remove non-specific binding.[11][12]

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform a Western blot on the eluted samples and probe with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[11]

Mass Spectrometry-Based Proteomics for Off-Target Analysis

This protocol provides an unbiased approach to identify unintended protein degradation caused by the PROTAC.

Materials:

  • Cell line of interest

  • Active PROTAC, non-binding control, and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

  • Data analysis software (e.g., MaxQuant, Spectronaut)

Procedure:

  • Cell Treatment and Protein Extraction:

    • Treat cells with the active PROTAC, non-binding control, and vehicle for a short duration (e.g., 4-6 hours) to focus on direct targets.[1]

    • Harvest and lyse the cells.[1]

  • Sample Preparation for Mass Spectrometry:

    • Quantify protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[1]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.[1]

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.[1]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated samples compared to the non-binding and vehicle controls.[1]

Conclusion

The use of non-binding linker controls, particularly inactive diastereomers, is a non-negotiable aspect of rigorous PROTAC research. As demonstrated by the comparative data between an active PROTAC and its non-binding counterpart, these controls are essential for validating the intended mechanism of action and ruling out confounding factors. By incorporating the experimental protocols detailed in this guide, researchers can generate high-quality, reproducible data that will accelerate the development of safe and effective protein-degrading therapeutics.

References

A Head-to-Head Comparison of Cbz-NH-PEG6-C2-acid with Other Commercial Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)

The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker profoundly influences stability in circulation, payload release mechanisms, and overall pharmacokinetic and pharmacodynamic properties. This guide provides a head-to-head comparison of the Cbz-NH-PEG6-C2-acid linker with other widely used commercial linkers, supported by experimental data to inform rational drug design.

Executive Summary

This compound is a discrete polyethylene glycol (PEG) based linker that offers a balance of hydrophilicity, flexibility, and defined length. These characteristics are advantageous for improving the solubility and stability of ADCs and PROTACs, particularly those with hydrophobic payloads.[1] While direct head-to-head comparative studies with quantitative data for this compound against other specific commercial linkers are not extensively available in the public domain, we can infer its performance based on the well-documented properties of PEGylated linkers and compare them to established alternatives like the protease-cleavable valine-citrulline (VC) based linkers and non-cleavable linkers.

Comparative Analysis of Linker Technologies

The selection of a linker technology is a pivotal decision in the development of ADCs and PROTACs. The optimal choice depends on the specific characteristics of the target, the payload, and the desired therapeutic outcome.

This compound: The Hydrophilic Workhorse

The this compound linker belongs to the class of hydrophilic, non-cleavable (in the context of ADC antibody degradation) or flexible (in the context of PROTACs) linkers. The key features of this linker class include:

  • Enhanced Hydrophilicity: The six-unit PEG chain imparts significant water solubility to the overall conjugate. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation and improve manufacturability.[2][3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics.[1][4] The hydrophilic nature of the PEG chain creates a hydration shell that can reduce renal clearance and shield the conjugate from enzymatic degradation.

  • Defined Length and Homogeneity: As a discrete PEG (dPEG®) linker, this compound has a precise molecular weight and length, leading to more homogeneous drug conjugates compared to polydisperse PEG linkers. This uniformity can result in more predictable pharmacokinetic and pharmacodynamic behavior.[1]

  • Flexibility (for PROTACs): In PROTAC design, the flexibility of the PEG chain can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex, which is essential for target protein degradation.[5][6]

Competing Linker Technologies

Two of the most common classes of commercial linkers are the protease-cleavable linkers, exemplified by MC-VC-PABC , and the non-cleavable linkers, such as those utilizing a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.

  • MC-VC-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate): This is a gold-standard, enzyme-cleavable linker. The valine-citrulline dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of tumor cells.[7] This allows for targeted release of the payload within the cancer cell. The para-aminobenzylcarbamate (PABC) acts as a self-immolative spacer.

  • SMCC-based Non-cleavable Linkers: These linkers form a stable thioether bond with cysteine residues on the antibody. The payload is released only after the complete proteolytic degradation of the antibody in the lysosome. This results in the payload being released with the linker and a single amino acid attached. This approach generally leads to greater stability in circulation but may result in reduced bystander killing effect compared to cleavable linkers.[7]

Quantitative Data Presentation

While direct comparative data for this compound is limited, the following tables summarize the expected performance characteristics based on data from studies comparing different linker classes.

Table 1: General Performance Comparison of Linker Classes

FeatureThis compound (PEG-based)MC-VC-PABC (Protease-Cleavable)SMCC-based (Non-cleavable)
Hydrophilicity HighModerate to LowLow
Plasma Stability HighModerate to High (cleavage in circulation is a concern)Very High
Payload Release Mechanism Antibody degradation (ADCs); Ternary complex formation (PROTACs)Enzymatic cleavage (Cathepsin B)Antibody degradation
Bystander Effect Low (for ADCs)HighLow
Homogeneity High (with discrete PEG)ModerateModerate
Suitability for Hydrophobic Payloads ExcellentGoodModerate

Table 2: Representative Preclinical Data for Different Linker Strategies

ADC/PROTAC ConstructLinker TypeIn Vitro Potency (IC50/DC50)In Vivo Efficacy (Tumor Model)Plasma Half-lifeReference
Trastuzumab-PEG-ExatecanHydrophilic PEGPotentSignificant tumor regressionImproved vs. non-PEGylated[8]
RS7-mPEG24-MMAEPEGylated DipeptideHighEnhanced tumor suppressionProlonged[4]
Trastuzumab-VC-MMAEProtease-CleavableHighPotent antitumor activityStandard[7]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC-based)HighClinically validated efficacyLong[9]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions vary.

Experimental Protocols

To facilitate the direct comparison of different linker technologies, the following experimental protocols are recommended.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC or PROTAC in plasma and determine the rate of premature payload release.

Methodology:

  • Incubate the test conjugate (e.g., ADC with this compound linker) and a comparator conjugate (e.g., ADC with MC-VC-PABC linker) in human, rat, and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Analyze the samples by methods such as ELISA (to measure intact ADC) and LC-MS/MS (to quantify free payload).

  • Calculate the percentage of intact conjugate remaining over time to determine the plasma half-life.

In Vitro Cytotoxicity/Degradation Assay

Objective: To evaluate the potency of the ADC in killing target cells or the efficiency of the PROTAC in degrading the target protein.

Methodology (for ADCs):

  • Plate target cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADCs.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Methodology (for PROTACs):

  • Plate target cells and treat with serial dilutions of the PROTACs.

  • After a defined incubation period (e.g., 18-24 hours), lyse the cells.

  • Quantify the level of the target protein using Western blotting or targeted proteomics.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the ADC or PROTAC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, test conjugate, comparator conjugate).

  • Administer the treatments intravenously (for ADCs) or via an appropriate route for PROTACs.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, tumors can be excised for further analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in linker technology and evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting Receptor Antigen Receptor ADC->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 5. Payload Release (Cleavage or Degradation) Apoptosis Apoptosis Payload->Apoptosis 6. Cell Death

Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation Linker_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker1 ADC/PROTAC with This compound Characterization Physicochemical Characterization (DAR, Aggregation, etc.) Linker1->Characterization Linker2 ADC/PROTAC with Comparator Linker Linker2->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability CellPotency Cytotoxicity/Degradation Assay Characterization->CellPotency PK_Study Pharmacokinetic (PK) Study PlasmaStability->PK_Study EfficacyStudy Xenograft Efficacy Study CellPotency->EfficacyStudy DataAnalysis Data Analysis & Comparison PK_Study->DataAnalysis EfficacyStudy->DataAnalysis

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。